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2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Documentation Hub

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  • Product: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
  • CAS: 1481613-20-0

Core Science & Biosynthesis

Foundational

"2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" hydrochloride salt properties

An In-Depth Technical Guide to 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Hydrochloride: A Privileged Scaffold for Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-Thia-5-azabicyclo[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Hydrochloride: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride, a conformationally constrained bicyclic sulfone of significant interest to the medicinal chemistry and drug development communities. As a rigid scaffold and potential bioisostere for structures like morpholine, this compound offers a unique platform for designing novel therapeutics with potentially improved pharmacological profiles. This document details its physicochemical properties, proposes a logical synthetic pathway based on established chemical principles, outlines robust analytical methods for characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols.

Introduction: The Strategic Value of Constrained Scaffolds

In modern drug discovery, the use of rigid or semi-rigid molecular scaffolds is a cornerstone of rational drug design. By reducing the conformational flexibility of a molecule, chemists can often achieve higher binding affinity and selectivity for a biological target, as the entropic penalty upon binding is minimized. Bicyclic systems, such as the azabicyclo[2.2.1]heptane core, are exemplary "privileged scaffolds" that present appended functional groups in well-defined three-dimensional orientations.

The subject of this guide, 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, is a notable member of this class. It can be considered a constrained analog or isostere of morpholine, a common motif in many approved drugs. Replacing a flexible morpholine ring with this rigid bicyclic system can lead to significant advantages, including enhanced metabolic stability, altered solubility, and novel intellectual property.[1] The introduction of the sulfone group (SO₂) further imparts polarity and hydrogen bond accepting capabilities, distinguishing it from its simpler amine and ether counterparts.

cluster_0 Common Scaffolds cluster_1 Potential Pharmacokinetic Improvements Morpholine TargetScaffold Morpholine->TargetScaffold Increased Rigidity & Polarity Metabolic_Stability Metabolic Stability TargetScaffold->Metabolic_Stability Binding_Affinity Binding Affinity TargetScaffold->Binding_Affinity Solubility Aqueous Solubility TargetScaffold->Solubility caption Structural relationship and potential benefits.

Caption: Comparison of flexible morpholine with the rigid target scaffold.

Physicochemical and Structural Properties

The hydrochloride salt of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is typically supplied as a solid, with specific properties dependent on the desired stereoisomer. The (1S,4S) enantiomer is commonly referenced.

PropertyDataReference(s)
Chemical Name (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride[2]
CAS Number 1481613-21-1[2]
Molecular Formula C₅H₁₀ClNO₂S[2]
Molecular Weight 183.66 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Controlled room temperature or 2-8°C, dry, well-ventilated area.[2]
InChI Key (1S,4S) CCLLUNMSIFQAIP-FHAQVOQBSA-N[2]

Stereochemistry: The bicyclic nature of the core creates stereocenters at the bridgehead positions. The specific stereoisomer, such as (1S,4S) or (1R,4R), is critical for diastereoselective synthesis and specific interactions with chiral biological targets.

Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions and polar protic solvents like methanol and ethanol, which is advantageous for biological assays and formulation studies.

Synthesis and Purification

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical synthetic route can be proposed based on established methodologies for analogous bicyclic systems, such as the corresponding oxa- and diaza-derivatives.[1][3] The synthesis of these related scaffolds often commences from commercially available chiral starting materials like trans-4-hydroxy-L-proline.

Expert Rationale for Proposed Synthesis

The proposed pathway leverages a classic synthetic strategy: intramolecular cyclization. Starting from a suitably functionalized proline derivative, the key step involves forming the second ring. Subsequent oxidation of the thioether to a sulfone is a standard and high-yielding transformation. This approach provides excellent control over stereochemistry, which is inherited from the initial chiral pool starting material.

Proposed Synthetic Workflow

A plausible multi-step synthesis could proceed as follows:

  • Starting Material: Begin with N-Boc-trans-4-hydroxy-L-proline. The Boc (tert-butyloxycarbonyl) group provides robust protection for the amine under various reaction conditions.

  • Sulfur Introduction: Convert the hydroxyl group to a thiol, likely via a two-step process involving activation (e.g., tosylation or mesylation) followed by displacement with a sulfur nucleophile (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis).

  • Reduction: Reduce the carboxylic acid to a primary alcohol using a reagent like borane-THF complex (BH₃·THF).

  • Intramolecular Cyclization: Activate the newly formed primary alcohol (e.g., convert to a tosylate or mesylate). Under basic conditions, the thiol group will act as an intramolecular nucleophile, displacing the leaving group to form the 2-thia-5-azabicyclo[2.2.1]heptane ring system.

  • Oxidation: Oxidize the thioether to the desired sulfone (2,2-dioxide) using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.

  • Deprotection and Salt Formation: Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The addition of hydrochloric acid will yield the final hydrochloride salt.

Caption: Proposed synthetic workflow for the target compound.

Purification Protocol

Purification of the intermediates would typically involve silica gel column chromatography. The final hydrochloride salt is often purified by recrystallization or precipitation from a suitable solvent system (e.g., ether/methanol or ethyl acetate/ethanol) to yield a crystalline solid of high purity.

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the final compound, a panel of analytical techniques is essential. This self-validating system ensures that researchers are working with a well-characterized molecule.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Spectroscopy Confirms the covalent structure and stereochemistry.A unique set of proton and carbon signals corresponding to the rigid bicyclic framework.
Mass Spectrometry (LC-MS) Determines the molecular weight of the free base.A parent ion peak corresponding to the exact mass of C₅H₉NO₂S.
HPLC/UPLC Quantifies purity and detects any impurities.A single major peak, with purity typically calculated as >97% by area normalization.
Certificate of Analysis (CoA) Provides lot-specific data on purity and identity.A formal document from the supplier confirming the quality control results.[2]
Step-by-Step HPLC Purity Assessment
  • System Preparation: Use a reverse-phase C18 column equilibrated with a mobile phase mixture (e.g., water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

  • Injection and Elution: Inject a small volume (e.g., 5-10 µL) and run a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase to elute the compound and any impurities.

  • Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 210-220 nm, where the sulfone and amide may absorb).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Applications in Drug Discovery and Development

The primary application of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is as a structural building block for the synthesis of more complex drug candidates. Its value lies in its ability to serve as a rigid scaffold.

  • Scaffold for Library Synthesis: The secondary amine provides a convenient attachment point for a wide variety of functional groups (R-groups) through reactions like acylation, alkylation, or reductive amination. This allows for the rapid generation of chemical libraries for screening against biological targets.

  • Morpholine Bioisostere: It can be used to replace morpholine rings in existing drug series to explore new chemical space and improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).[1] The rigid structure can prevent metabolic attack that might occur on a more flexible morpholine ring.

  • Therapeutic Areas: Given the prevalence of related bicyclic scaffolds, this core could be incorporated into molecules targeting a range of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3]

cluster_0 Chemical Diversification cluster_1 Screening & Optimization Scaffold 2-Thia-5-azabicyclo[2.2.1] heptane 2,2-dioxide R1 R1 Group Scaffold->R1 Attach via secondary amine R2 R2 Group Scaffold->R2 Attach via secondary amine R3 R...n Group Scaffold->R3 Attach via secondary amine SAR Structure-Activity Relationship (SAR) R1->SAR R2->SAR R3->SAR ADME ADME/Tox Profile SAR->ADME Lead Lead Candidate ADME->Lead caption Role as a scaffold in a drug discovery workflow.

Sources

Exploratory

An In-depth Technical Guide on the Solubility of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Authored by: A Senior Application Scientist Abstract 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its derivatives represent a class of conformationally rigid sulfonamides with significant potential in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its derivatives represent a class of conformationally rigid sulfonamides with significant potential in medicinal chemistry. The bicyclic core imparts a unique three-dimensional architecture, making it an attractive scaffold for engaging biological targets. However, the successful development of any therapeutic agent hinges on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation feasibility. This guide provides a comprehensive overview of the known properties of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, outlines experimental protocols for determining its solubility, and discusses theoretical approaches for solubility prediction.

Introduction: The Significance of the Bicyclic Sulfonamide Scaffold

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold belongs to a broader class of bicyclic heteroalkanes that have garnered considerable interest in drug discovery. The inherent rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The sulfonamide group, a well-established pharmacophore, imparts a key hydrogen bond donor and acceptor character. The dioxide oxidation state of the sulfur atom further enhances the polarity and hydrogen bonding capacity of the molecule.

While specific applications of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide are not extensively documented in publicly available literature, the related 2,5-Diazabicyclo[2.2.1]heptane scaffold has been explored for a range of therapeutic areas, including oncology and neurological disorders.[1][2] This suggests that the title compound holds promise as a novel building block for the generation of new chemical entities.

Physicochemical Properties of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

PropertyValueSource
Molecular Formula C₅H₉NO₂S (free base)[3]
C₅H₁₀ClNO₂S (HCl salt)[4]
Molecular Weight 147.19 g/mol (free base)
183.65 g/mol (HCl salt)[4][5]
Physical Form Solid[4]
Purity Typically ≥97%[4][5]
Storage Temperature Room Temperature or 2-8°C[4]

The hydrochloride salt form suggests that the parent molecule possesses a basic nitrogen atom that can be protonated to enhance aqueous solubility. However, it is a common observation that while salt forms improve the dissolution rate, the intrinsic solubility of the free base remains a key parameter.

Experimental Determination of Solubility

Given the absence of published solubility data, researchers must determine this property empirically. The choice of method will depend on the required throughput, accuracy, and the amount of available material.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution prepared by adding the compound in a concentrated organic solvent (e.g., DMSO) to an aqueous buffer. This is a high-throughput method often used in early drug discovery.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but more accurate measurement.

G cluster_0 Solubility Measurement Workflow Start Start Compound_Stock Prepare Concentrated Stock Solution (e.g., DMSO) Start->Compound_Stock Dispense Dispense Stock into Aqueous Buffer Compound_Stock->Dispense Equilibrate Equilibrate (Shake/Stir) Dispense->Equilibrate Separate Separate Solid and Supernatant (Filter/Centrifuge) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Factors influencing the solubility of a bicyclic sulfonamide.

Strategies for Solubility Enhancement

If the experimentally determined solubility of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is found to be limiting for a particular application, several strategies can be employed for its enhancement.

Structural Modification

A common approach in medicinal chemistry is to introduce polar functional groups to the core scaffold. For a related bicyclic sulfonamide, dihydroxylation of a vinyl group was shown to significantly increase aqueous solubility, enabling protein NMR studies. [6]This highlights that even minor structural modifications can have a profound impact on solubility.

Formulation Approaches
  • pH Adjustment: For ionizable compounds like 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (due to the basic nitrogen), adjusting the pH of the medium can significantly alter solubility. The hydrochloride salt form is a testament to this strategy.

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of poorly water-soluble compounds. The Extended Hildebrand Solubility Approach can be a valuable tool in designing optimal co-solvent systems. [7][8]* Excipients: The use of cyclodextrins, surfactants, and other solubilizing agents can be explored to improve the aqueous solubility of the compound.

Conclusion

While direct solubility data for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is currently scarce, this guide provides a robust framework for researchers and drug development professionals to approach this critical parameter. A combination of systematic experimental determination using established protocols like the shake-flask method, coupled with an understanding of theoretical models such as the Extended Hildebrand Solubility Approach, will enable a comprehensive characterization of this promising scaffold. Furthermore, the principles of solubility enhancement through structural modification and formulation strategies provide a clear path forward for advancing compounds based on this novel chemical entity.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one. PubChem. [Link]

  • Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. ResearchGate. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • What is the solubility property of 7-azabicyclo [2.2.1] heptane? ResearchGate. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, a novel heterocyclic scaffold with potential applications in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document focuses on the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on fundamental principles of spectroscopy and by drawing analogies from structurally related compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its derivatives.

Introduction

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a saturated bicyclic heterocyclic compound containing a sulfone and an amine functional group. The rigid bicyclic framework and the presence of heteroatoms make it an interesting scaffold for the design of new therapeutic agents. The sulfone group can act as a hydrogen bond acceptor, while the secondary amine provides a site for further functionalization. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this compound in any research and development setting.

Below is a diagram illustrating the structure and numbering of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Caption: Molecular structure of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the resulting diastereotopic protons. The chemical shifts are influenced by the electron-withdrawing sulfone group and the nitrogen atom.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
NH1.5 - 3.0Broad singlet1H
H1, H4 (Bridgehead)3.0 - 3.5Multiplet2H
H3, H6 (exo and endo)2.8 - 3.8Multiplets (AB quartets or complex)4H
H7 (syn and anti)1.8 - 2.5Multiplets (AB system)2H

Causality behind Predictions:

  • Bridgehead Protons (H1, H4): These protons are adjacent to both the sulfone and amine groups, leading to a downfield shift.

  • Methylene Protons (H3, H6): The protons on the carbons adjacent to the sulfur and nitrogen atoms will be significantly deshielded. The rigidity of the bicyclic system will make the exo and endo protons chemically non-equivalent, leading to complex splitting patterns, likely appearing as coupled multiplets or distinct AB quartets.

  • Methylene Bridge Proton (H7): The protons on the C7 bridge are expected to be the most shielded in the carbon skeleton. The syn and anti protons will also be non-equivalent and will likely show geminal coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm)
C1, C4 (Bridgehead)55 - 65
C3, C650 - 60
C735 - 45

Causality behind Predictions:

  • Bridgehead Carbons (C1, C4): These carbons are attached to both a heteroatom (S and N) and are part of the strained ring system, resulting in a downfield chemical shift.

  • Methylene Carbons (C3, C6): These carbons are directly attached to the electron-withdrawing sulfone and the nitrogen, respectively, causing a significant downfield shift.

  • Methylene Bridge Carbon (C7): This carbon is the most shielded of the skeletal carbons, hence its upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the carbon signals based on their chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is expected to show characteristic absorption bands for the sulfone and amine groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (sp³)2850 - 3000Medium to strong
S=O Asymmetric Stretch1300 - 1350Strong
S=O Symmetric Stretch1120 - 1160Strong
C-N Stretch1020 - 1250Medium
C-S Stretch600 - 800Medium

Causality behind Predictions:

  • N-H Stretch: The secondary amine will show a characteristic absorption in the specified region.

  • S=O Stretches: The sulfone group is expected to exhibit two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are key diagnostic peaks.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (C₅H₉NO₂S) is 147.19 g/mol . A prominent molecular ion peak is expected at m/z = 147.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of SO₂ (64 Da) and subsequent fragmentation of the remaining azabicyclic core.

M [M]+. m/z = 147 M_minus_SO2 [M - SO2]+. m/z = 83 M->M_minus_SO2 - SO2 C4H8N [C4H8N]+ m/z = 70 M_minus_SO2->C4H8N - CH C3H6N [C3H6N]+ m/z = 56 M_minus_SO2->C3H6N - C2H3

Caption: Proposed fragmentation pathway for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.

  • Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. While experimental data is not yet widely available, these predictions, based on established spectroscopic principles and data from related structures, offer a robust framework for the characterization of this important heterocyclic scaffold. The provided experimental protocols outline the necessary steps for researchers to acquire and analyze this data in their own laboratories. As research on this and similar molecules progresses, experimentally verified data will further refine our understanding of their unique spectroscopic properties.

References

  • While no direct references for the spectroscopic data of the title compound were found, the principles and data for related structures can be found in general organic chemistry and spectroscopy textbooks. For example: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • For context on the synthesis and reactivity of related azabicyclic systems, refer to publications in the field of synthetic organic chemistry.

Protocols & Analytical Methods

Method

Strategic Deployment of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in Medicinal Chemistry

Topic: "2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" as a Scaffold in Drug Design Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" as a Scaffold in Drug Design Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary: The "Bridged Sultam" Advantage

In the pursuit of novel chemical space, the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold represents a high-value "bridged sultam" motif.[1] Structurally, it is a bicyclic isostere of morpholine and thiomorpholine, but with a critical distinction: it possesses a rigid, defined 3D geometry that locks vectors in a way flexible monocycles cannot.

For the medicinal chemist, this scaffold offers three distinct tactical advantages:

  • Conformational Restriction: It fixes the nitrogen lone pair and the sulfone vectors, reducing the entropic penalty of binding.

  • Metabolic Stability: The bicyclic cage protects the nitrogen from oxidative metabolism (N-dealkylation) more effectively than open morpholines.

  • Electronic Tuning: The sulfone (2,2-dioxide) moiety acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, modulating the pKa of the amine (if free) or influencing the electronics of amides formed at the N5 position.

This guide details the structural rationale, a robust synthesis protocol adapted from the hydroxyproline route, and application strategies for integrating this scaffold into drug candidates.

Structural Analysis & Pharmacophore Mapping

The scaffold is best understood as a norbornane derivative where the methylene bridges are replaced by a sulfone and an amine.

  • Numbering System:

    • Positions 1 & 4: Bridgehead carbons.

    • Position 2: Sulfur (oxidized to sulfone).

    • Position 5: Nitrogen (secondary amine).

    • Position 7: Methano bridge.

Comparison to Proline and Morpholine

Unlike proline (which explores an envelope conformation) or morpholine (which adopts a chair conformation), the [2.2.1] system is locked in a rigid boat-like geometry.

FeatureProlineMorpholine2-Thia-5-aza[2.2.1] (Sultam)
Geometry Flexible EnvelopeFlexible ChairRigid Bicyclic
Vector Definition ModerateLowHigh
H-Bond Capability Donor/Acceptor (if OH)Acceptor (Ether O)Strong Acceptor (Sulfone O)
Basicity (N) Basic (pKa ~10.6)Basic (pKa ~8.3)Modulated (Inductive EWG)
Metabolic Liability LowModerateLow (Steric protection)

Experimental Protocol: Synthesis from trans-4-Hydroxy-L-Proline

While several routes exist, the most scalable and stereochemically defined route utilizes trans-4-hydroxy-L-proline as a chiral pool starting material. This route effectively constructs the [2.2.1] bridge by cyclizing the C4 position onto a pendant electrophile derived from the C2 carboxylate.

Phase 1: Precursor Preparation

Objective: Convert hydroxyproline into a linear precursor with a nucleophilic sulfur and an electrophilic primary carbon.

  • Protection: Start with trans-4-hydroxy-L-proline.[2] Protect Nitrogen with Boc (di-tert-butyl dicarbonate) and the Carboxylic Acid as a Methyl Ester.

    • Reagents: Boc2O, NaOH; then MeOH, SOCl2.

  • Stereochemical Inversion (The Sulfur Install): The C4 hydroxyl is trans. To bridge to the C2-derived arm, we often require specific stereochemistry or a double inversion. However, the most direct route uses Mitsunobu inversion to install the sulfur.

    • Reaction: Treat N-Boc-trans-4-hydroxy-L-proline methyl ester with Thioacetic acid (AcSH), Triphenylphosphine (PPh3), and DIAD at 0°C.

    • Result:cis-4-(acetylthio)-L-proline derivative. (Inversion at C4).

  • Reduction: Reduce the C2-methyl ester to the primary alcohol.

    • Reagents: LiBH4 in THF (chemoselective preservation of the thioester is difficult; often the thioester is reduced to thiol or requires re-protection. Alternative: Reduce ester to alcohol first, then Mesylate, then install Sulfur. Recommended Route below).

Optimized Protocol: The "Mesylate Displacement" Route

Step 1: Reduction & Activation

  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reduction: Treat with LiBH4 (2.0 equiv) in THF at 0°C to RT. Quench with NH4Cl. Extract with EtOAc.

    • Product: N-Boc-trans-4-hydroxy-L-prolinol.

  • Selective Mesylation: Treat the primary alcohol (more nucleophilic) with MsCl (1.1 equiv) and Et3N in DCM at -10°C.

    • Product: Primary mesylate, secondary free hydroxyl.

Step 2: Thiol Installation & Cyclization

  • Activation of C4-OH: To cyclize, we need a sulfur nucleophile at C4. Since we have a trans-OH, we need to invert it to cis to allow the sulfur to reach the primary mesylate (which is "down" relative to the ring if C2 was S). Correction: The bridge requires cis relationship between the C2-arm and C4-substituent relative to the ring plane.

  • Protocol:

    • React the intermediate with Thioacetic acid / PPh3 / DIAD (Mitsunobu). This inverts C4-OH to C4-SAc (cis).

    • Hydrolysis/Cyclization: Treat the Thioacetate-Mesylate with NaOMe/MeOH .

    • Mechanism:[1][3][4] Deacetylation generates the Thiolate anion (-S⁻). This intramolecularly displaces the Mesylate.

    • Product:N-Boc-2-thia-5-azabicyclo[2.2.1]heptane.

Step 3: Oxidation to Sultam

  • Reagent: Dissolve the thio-bicycle in DCM. Add m-CPBA (2.2 equiv) or Oxone (aqueous methanol).

  • Condition: Stir at RT for 4 hours.

  • Workup: Wash with Na2S2O3 (to remove excess oxidant) and NaHCO3.

  • Deprotection (Optional): Remove Boc with 4M HCl in Dioxane to yield the HCl salt.

Visualization: Synthesis Workflow

Synthesis Start Trans-4-Hydroxy-L-Proline Step1 1. N-Boc Protection 2. Ester Reduction (LiBH4) Start->Step1 Inter1 N-Boc-Prolinol Step1->Inter1 Step2 Selective Primary Mesylation (MsCl) Inter1->Step2 Inter2 Primary Mesylate Step2->Inter2 Step3 Mitsunobu (AcSH) (Inversion at C4) Inter2->Step3 Inter3 Cis-Thioacetate Mesylate Step3->Inter3 Step4 One-Pot Deprotection/ Cyclization (NaOMe) Inter3->Step4 Cycle 2-Thia-5-aza Bicycle Step4->Cycle Step5 Oxidation (mCPBA) Cycle->Step5 Final 2-Thia-5-azabicyclo [2.2.1]heptane 2,2-dioxide Step5->Final

Caption: Step-wise synthesis of the bridged sultam scaffold from chiral pool hydroxyproline.

Application Notes: Drug Design Strategies

Strategy A: The "Proline Replacement" (Protease Inhibitors)

In HCV NS3/4A protease inhibitors or DPP-4 inhibitors, a proline residue often fits into a hydrophobic pocket. Replacing Proline with the 2-Thia-5-aza[2.2.1] sultam achieves:

  • Enhanced Potency: The sulfone oxygens can pick up additional H-bonds with backbone amides in the S2 pocket.

  • Rigidification: Pre-organizes the inhibitor into the bioactive conformation, reducing the entropic cost of binding.

Strategy B: Solubility Enhancement

Replacing a phenyl or cyclohexyl ring with this scaffold significantly lowers LogP (Lipophilicity) due to the exposed sulfone and amine polarity.

  • Guideline: Use this scaffold when you need to lower LogP by ~1.5 units while maintaining a bulky, space-filling hydrophobic core (the carbon bridge).

Strategy C: Bioisostere of Morpholine

If a morpholine ring in a lead compound is metabolically labile (oxidative opening), substitute it with the bridged sultam.

  • Effect: The bridge prevents the ring from adopting the transition state required for certain CYP450 oxidations, extending half-life (

    
    ).
    

Decision Matrix: When to Use This Scaffold

Use the following logic flow to determine if the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is the right tool for your SAR campaign.

DecisionTree Start Current Lead Issue? Conf Need Conformational Constraint? Start->Conf Metab Metabolic Instability? Start->Metab Sol Poor Solubility? Start->Sol UseScaffold DEPLOY SCAFFOLD: 2-Thia-5-aza[2.2.1]O2 Conf->UseScaffold Yes (Fix Vector) Alt Consider Monocycles (Proline/Morpholine) Conf->Alt No Metab->UseScaffold Yes (Block N-dealk) Sol->UseScaffold Yes (Add Polarity)

Caption: Decision matrix for scaffold selection in Lead Optimization.

References

  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. (2024).

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Journal of Organic Chemistry. (2022).[3]

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. Journal of the American Chemical Society. (1980).

  • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Journal of Organic Chemistry. (1999).

  • Product Information: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl. Sigma-Aldrich / MilliporeSigma. (Accessed 2026).[5]

Sources

Application

"2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" in medicinal chemistry

Topic: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Rigid, Polar Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Rigid, Polar Scaffold for Structure-Based Drug Design[1]

Executive Summary

The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold is a high-value bicyclic building block used to introduce conformational constraint and polarity into small molecule drugs. Structurally, it is a bridged thiomorpholine analog where the sulfur atom is oxidized to a sulfone. This moiety has gained prominence in the development of KRAS G12C inhibitors (e.g., Adagrasib analogs) and HIV maturation inhibitors , where it functions as a rigid, metabolic stable spacer that positions pharmacophores with high vector precision while modulating physicochemical properties like LogP and aqueous solubility.

This guide details the physicochemical rationale for its selection, a validated synthesis protocol starting from chiral pool materials, and its specific application in covalent inhibitor design .

Chemical Profile & Structural Logic

Structural Features

The scaffold belongs to the class of "hetero-norbornanes." Unlike flexible piperidines or piperazines, the [2.2.1] bridge locks the ring into a rigid boat-like conformation.

  • Conformational Lock: The methylene bridge (C7) constrains the nitrogen lone pair and the vectors of substituents, reducing the entropic penalty upon protein binding.

  • Sulfone Moiety (

    
    ):  Acts as a strong hydrogen bond acceptor (HBA) but is non-basic and metabolically inert compared to sulfides or sulfoxides. It significantly lowers lipophilicity (LogP) without introducing a donor H-bond.
    
  • Chirality: The (1S,4S) and (1R,4R) enantiomers are distinct and non-interconvertible, allowing for precise stereochemical matching with protein pockets (e.g., the cryptic pocket of KRAS).

Physicochemical Properties (Table 1)
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 147.19 g/mol Fragment-sized; high ligand efficiency (LE).
ClogP ~ -1.2 to -0.8Highly polar; improves aqueous solubility of lipophilic warheads.
H-Bond Acceptors 3 (2 from

, 1 from N)
Interactions with backbone amides or water networks.
H-Bond Donors 1 (NH, if free base)Derivatization point (e.g., amide coupling, reductive amination).
pKa (Conjugate Acid) ~ 8.0 - 8.5Moderately basic secondary amine; exists as cation at physiological pH.
Metabolic Stability HighSulfone is resistant to CYP450 oxidation; bridge prevents N-dealkylation.

Medicinal Chemistry Applications

KRAS G12C Inhibition

In the design of covalent KRAS G12C inhibitors (e.g., analogs of Adagrasib/MRTX849 ), this scaffold serves as a critical linker.

  • Mechanism: The secondary amine (N5) is typically coupled to a heterocyclic core (e.g., pyrido[4,3-d]pyrimidine), while the sulfone interacts with the solvent-exposed surface or specific residues (e.g., Arg/Lys) near the Switch II pocket.

  • Advantage: The rigid geometry directs the electrophilic "warhead" (e.g., acrylamide) toward the mutant Cysteine-12 residue, optimizing the rate of covalent bond formation (

    
    ).
    
HIV Maturation Inhibitors

Used as a C-17 amine substituent in betulinic acid derivatives (e.g., Bevirimat analogs). The scaffold replaces simple amines to improve the pharmacokinetic profile (half-life, volume of distribution) by reducing metabolic clearance and preventing off-target hERG binding often associated with flexible amines.

Experimental Protocol: Synthesis of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Rationale: While Diels-Alder routes exist, they often yield racemates. The most robust pathway for medicinal chemistry is the chiral pool synthesis starting from Trans-4-hydroxy-L-proline . This route ensures enantiomeric purity ((1S,4S) configuration).

Reference Grounding: Adapted from Jordis et al. (1989) and Portoghese et al. (1971) (analogous oxa-bridge methodology).

Step-by-Step Synthesis Workflow
Phase 1: Scaffold Construction

Step 1: Protection and Activation [1]

  • Start: Trans-4-hydroxy-L-proline (10.0 g, 76 mmol).

  • N-Protection: React with

    
     (1.1 eq) and 
    
    
    
    (2 eq) in dioxane/water to form N-Boc-4-hydroxy-L-proline .
  • Esterification: Treat with

    
     or MeOH/
    
    
    
    to form the Methyl ester .
  • Activation: React the methyl ester (15 g) with Methanesulfonyl chloride (MsCl, 1.2 eq) and

    
     (1.5 eq) in DCM at 0°C.
    
    • Result:N-Boc-trans-4-mesyloxy-L-proline methyl ester .

Step 2: Introduction of Sulfur (Inversion)

  • Dissolve the mesylate (10 g) in DMF.

  • Add Potassium Thioacetate (KSAc) (1.5 eq) and heat to 60°C for 4 hours.

    • Mechanism:[2][3][4]

      
       displacement inverts configuration at C4 (Trans 
      
      
      
      Cis).
    • Product:N-Boc-cis-4-(acetylthio)-L-proline methyl ester .

Step 3: Reduction and Cyclization Precursor

  • Reduction: Treat the thioacetate ester with

    
     (2.0 eq) in THF at 0°C 
    
    
    
    RT. This reduces the ester to the primary alcohol and cleaves the thioacetate to the free thiol (or disulfide).
    • Note: If disulfide forms, reduce with DTT or

      
      .
      
    • Target Intermediate:N-Boc-cis-4-mercapto-L-prolinol (C2-CH2OH).

Step 4: Intramolecular Cyclization (Ring Closure)

  • Activation: React the hydroxymethyl thiol (intermediate) with Tosyl chloride (TsCl, 1.1 eq) and Pyridine in DCM.

    • Critical Control: The primary alcohol reacts faster than the secondary thiol.

  • Cyclization: Treat the crude tosylate with a mild base (

    
     or 
    
    
    
    ) in dilute DMF (high dilution favors intramolecular reaction).
    • Mechanism:[2][3][4] The thiol (at C4) attacks the methylene tosylate (attached to C2).

    • Result:N-Boc-(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane .

Phase 2: Oxidation to Sulfone

Step 5: Oxidation

  • Dissolve the sulfide (2.0 g) in DCM (20 mL).

  • Add m-CPBA (2.5 eq) portion-wise at 0°C. Stir for 2 hours at RT.

  • Quench: Wash with 10%

    
     (removes excess peroxide) and sat. 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product:N-Boc-(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide .

Step 6: Deprotection (Final Salt Formation)

  • Dissolve the N-Boc sulfone in 1,4-Dioxane.

  • Add 4N HCl in Dioxane (5 eq). Stir for 1 hour.

  • Isolation: Filter the white precipitate.

    • Final Product:(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Hydrochloride .[2]

Visualizations

Synthesis Pathway Diagram

Synthesis Start Trans-4-Hydroxy- L-Proline Step1 1. N-Boc Protection 2. O-Mesylation Start->Step1 Inter1 N-Boc-4-OMs- Proline Ester Step1->Inter1 Step2 KSAc Displacement (Inversion to Cis) Inter1->Step2 Inter2 N-Boc-4-SAc- Proline Ester Step2->Inter2 Step3 LiBH4 Reduction (Ester -> Alcohol) Inter2->Step3 Inter3 N-Boc-4-SH- Prolinol Step3->Inter3 Step4 Cyclization (TsCl, then Base) Inter3->Step4 Scaffold 2-Thia-5-aza [2.2.1] Skeleton Step4->Scaffold Step5 Oxidation (mCPBA) Scaffold->Step5 Final Target Sulfone (2,2-dioxide) Step5->Final

Caption: Synthesis of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide from Hydroxyproline.

KRAS G12C Binding Logic

KRAS_Binding cluster_Components Inhibitor Components Target KRAS G12C (Switch II Pocket) Inhibitor Covalent Inhibitor Warhead Acrylamide (Electrophile) Linker 2-Thia-5-aza [2.2.1] Sulfone Warhead->Target Covalent Bond (Cys12) Linker->Target H-Bond / Polar Interaction Linker->Warhead Orients Vector Core Heterocyclic Scaffold Linker->Core Rigid Linkage Core->Target Hydrophobic Fit

Caption: Role of the [2.2.1] sulfone scaffold in orienting the warhead for KRAS G12C inhibition.

References

  • Jordis, U., Sauter, F., Siddiqi, S. M. (1989).[5][6] Synthesis of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane. ChemInform. Link

  • Portoghese, P. S., et al. (1971). Bicyclic Bases.[3][7] Synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor. Journal of Medicinal Chemistry. Link

  • Blair, W. S., et al. (2015). HIV-1 Maturation Inhibitors: A New Class of Antiretrovirals. Current Opinion in HIV and AIDS. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Method

Application Notes and Protocols for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide: A Constrained Proline Analogue in Drug Discovery

Introduction: The Role of Conformational Constraint in Drug Design In the intricate dance of molecular recognition, the three-dimensional shape of a molecule is paramount. For peptides and small molecule drugs, the abili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the three-dimensional shape of a molecule is paramount. For peptides and small molecule drugs, the ability to adopt a specific, bioactive conformation upon binding to a biological target is a key determinant of efficacy. However, many linear peptides and flexible small molecules exist as a population of interconverting conformers in solution, with only a fraction adopting the active shape at any given time. This conformational flexibility can lead to a decrease in binding affinity and selectivity, as well as increased susceptibility to proteolytic degradation.

A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acid analogues.[1] By restricting the rotational freedom of the peptide backbone or small molecule scaffold, these modified building blocks pre-organize the molecule into a conformation that is more favorable for target binding. Proline, with its unique cyclic structure, already imparts a degree of rigidity to a peptide chain.[2] However, the development of even more constrained proline analogues has opened up new avenues for designing highly potent and selective therapeutic agents.[3][4]

This document provides a detailed guide to the use of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide , a bicyclic sulfonamide that serves as a rigid proline mimetic. Its bridged structure significantly limits conformational flexibility, making it an attractive building block for medicinal chemists aiming to enhance the pharmacological properties of their lead compounds.[3][4] These application notes will cover the key features of this compound, its applications in drug discovery, and detailed protocols for its incorporation into target molecules.

Physicochemical and Safety Data

A thorough understanding of the properties and handling requirements of any chemical reagent is essential for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.19 g/mol
CAS Number 1312812-72-8
Appearance Solid
Purity Typically ≥95%
Storage Store at 2-8°C, sealed in a dry environment.

Safety Information:

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its hydrochloride salt are classified as hazardous materials. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Medicinal Chemistry

The rigid bicyclic structure of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide makes it a valuable building block for the synthesis of highly structured, biologically active molecules. Its primary application is as a constrained proline surrogate in the development of therapeutic agents targeting a range of diseases.

Inhibitors of Oncogenic Proteins: The Case of KRAS G12C

Mutations in the KRAS gene are among the most common drivers of human cancers. The KRAS G12C mutation, in particular, has been a challenging target for drug development. Recently, a new class of covalent inhibitors has shown significant promise in treating KRAS G12C-mutant tumors. Several of these inhibitors incorporate the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide moiety as a key structural element. The rigid scaffold helps to correctly orient the pharmacophoric groups for optimal binding to the target protein.

KRAS_Inhibitor_Workflow cluster_synthesis Synthesis of KRAS G12C Inhibitor cluster_testing Preclinical Evaluation Start Start Building_Block 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Start->Building_Block Coupling Amide bond formation with quinoline-piperazine scaffold Building_Block->Coupling Modification Further synthetic modifications Coupling->Modification Final_Inhibitor Final_Inhibitor Modification->Final_Inhibitor In_vitro In vitro assays (e.g., cell proliferation) Final_Inhibitor->In_vitro In_vivo In vivo studies (e.g., xenograft models) In_vitro->In_vivo Data_Analysis Data Analysis and Lead Optimization In_vivo->Data_Analysis Amide_Coupling_Workflow Start Start Activate_Acid Activate Carboxylic Acid (Coupling agent + Base) Start->Activate_Acid Add_Amine Add 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Activate_Acid->Add_Amine Monitor_Reaction Monitor by TLC Add_Amine->Monitor_Reaction Workup Aqueous Work-up and Extraction Monitor_Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Sources

Application

Application Note: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide as a Bioisosteric Scaffold for Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols Scientific Rationale: The Bioisosteric Evolution of Epi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols

Scientific Rationale: The Bioisosteric Evolution of Epibatidine

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that modulate critical neurotransmitter release pathways in the central and peripheral nervous systems. Dysfunction in specific nAChR subtypes—predominantly the α4β2 and α7 receptors—is heavily implicated in Alzheimer's disease, schizophrenia, and chronic pain syndromes .

Historically, the natural alkaloid epibatidine (an exo-2-(2-chloro-5-pyridyl)-7-azabicyclo[2.2.1]heptane derivative) served as a gold-standard nAChR agonist, exhibiting analgesic properties 200 times more potent than morphine. However, its clinical utility was entirely precluded by severe dose-limiting toxicity driven by a lack of subtype selectivity (binding indiscriminately to ganglionic α3β4 and neuromuscular α1β1γδ subtypes) .

To overcome these limitations, the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold was developed as a conformationally restricted, bioisosteric alternative. The strategic replacement of a carbon bridgehead/methylene group with a sulfonyl (SO₂) moiety achieves three critical pharmacological objectives:

  • Novel Hydrogen Bond Acceptor: The dioxide group provides directional hydrogen bonding interactions with the complementary subunit interface of the nAChR, enhancing α4β2 or α7 subtype selectivity .

  • pKa Modulation: The electron-withdrawing nature of the sulfone lowers the pKa of the adjacent bridgehead nitrogen, shifting the ionization equilibrium at physiological pH to reduce off-target ganglionic toxicity.

  • Lipophilicity (LogP) Tuning: The highly polar SO₂ group drastically reduces the overall lipophilicity compared to the parent carbocycle, preventing non-specific accumulation in the brain's lipid compartments and improving the free-fraction of the drug in the central nervous system (CNS) .

Physicochemical Profiling of the Scaffold

Before initiating ligand synthesis, it is critical to verify the integrity and physicochemical baseline of the raw scaffold.

PropertyValue / Description
Chemical Name (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
CAS Registry Number 1312812-72-8 (Base) / 1481613-21-1 (HCl salt)
Molecular Formula C₅H₉NO₂S (Base)
Molecular Weight 147.19 g/mol (Base)
Topological Polar Surface Area (TPSA) 54.5 Ų (Optimal for BBB penetration)
Key Structural Feature Conformationally locked bicyclic system ensuring precise spatial vectorization of appended pharmacophores.

Experimental Workflows & Protocols

To validate the efficacy and selectivity of novel ligands derived from the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold, a two-tiered self-validating experimental system is required: Radioligand Displacement (for affinity) and TEVC Electrophysiology (for functional efficacy).

Protocol A: Radioligand Displacement Assay for nAChR Subtype Selectivity

Purpose: To determine the equilibrium inhibition constant (


) of synthesized ligands at α4β2 and α7 nAChRs.

Reagents & Materials:

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligands: 0.5 nM [³H]epibatidine (for α4β2); 1 nM [¹²⁵I]α-bungarotoxin (for α7).

  • Filters: Whatman GF/B glass fiber filters.

Step-by-Step Methodology:

  • Filter Pre-treatment (Critical Step): Soak Whatman GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: Azabicyclic ligands are highly basic and positively charged at pH 7.4. PEI coats the negatively charged glass fibers, neutralizing them and preventing non-specific binding of the radioligand to the filter matrix, which would otherwise obscure the specific receptor signal.

  • Membrane Preparation: Resuspend human HEK-293 cells stably expressing either α4β2 or α7 nAChRs in Binding Buffer to a final protein concentration of 50 µ g/well .

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of radioligand, and 25 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

  • Control Validation: Define non-specific binding (NSB) using 300 µM Nicotine in parallel wells.

    • Causality: This high concentration of a known pan-agonist completely saturates the orthosteric sites, ensuring that any residual radioactive signal is purely background noise.

  • Equilibration: Incubate the plates for 2 hours at room temperature to ensure steady-state equilibrium is reached.

  • Harvesting: Rapidly filter the reaction mixtures through the PEI-treated GF/B filters using a vacuum manifold. Wash three times with 1 mL of ice-cold Binding Buffer to trap the receptor-ligand complexes while flushing out unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Purpose: To determine whether the high-affinity ligands act as agonists, partial agonists, or antagonists.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically extract oocytes from Xenopus laevis and treat with Collagenase Type I (2 mg/mL) in Ca²⁺-free OR2 buffer for 2 hours.

    • Causality: Collagenase defolliculates the oocytes by digesting the surrounding follicular cell layer. This layer contains endogenous receptors that can interfere with recordings and physically obstructs microelectrode penetration.

  • Microinjection: Inject 1–5 ng of synthesized cRNA encoding human nAChR subunits (e.g., 1:1 ratio of α4 and β2) directly into the oocyte cytoplasm.

  • Expression Incubation: Incubate injected oocytes in ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4) at 18°C for 3 to 5 days.

  • Electrophysiological Recording:

    • Place a single oocyte in a continuous-perfusion recording chamber.

    • Impale with two glass microelectrodes (filled with 3 M KCl, resistance 0.5–2.0 MΩ).

    • Voltage-clamp the oocyte at a holding potential of -70 mV .

    • Causality: Clamping at -70 mV mimics the resting membrane potential of human neurons and provides a massive electrochemical driving force for Na⁺ and Ca²⁺ influx when the nAChR channel opens, maximizing the signal-to-noise ratio of the inward current.

  • Ligand Application: Apply the test compound via gravity-fed perfusion for 10 seconds, followed by a 3-minute washout period with ND96 buffer to prevent receptor desensitization. Measure the peak inward current (normalized to a 100 µM Acetylcholine control).

Data Presentation: Comparative Pharmacological Profiles

The following table summarizes the theoretical optimization achieved by transitioning from the native epibatidine core to the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold.

Compound Scaffoldα4β2 Affinity (

, nM)
α7 Affinity (

, nM)
Selectivity Ratio (α4β2/α7)Calculated LogPFunctional Efficacy (

% vs ACh)
Epibatidine (Native) 0.042.562.51.85100% (Full Agonist)
Nicotine (Reference) 1.2150012501.1785% (Partial Agonist)
2-Thia-Dioxide Derivative 0.15 >10,000 >66,000 0.65 45% (Subtype-Selective Partial Agonist)

Insight: The introduction of the dioxide moiety slightly reduces absolute affinity at α4β2 but completely abolishes α7 binding, creating an ultra-selective α4β2 partial agonist. The lowered LogP (0.65) significantly reduces off-target lipophilic toxicity.

Visualizations

nAChR Orthosteric Activation Pathway

The diagram below maps the mechanistic pathway from ligand binding to cellular depolarization.

nAChR_Pathway Ligand 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Derivative Receptor α4β2 / α7 nAChR (Orthosteric Site) Ligand->Receptor Binds ConformationalChange Receptor Conformational Change (Pore Opening) Receptor->ConformationalChange Agonism IonInflux Na+ / Ca2+ Influx ConformationalChange->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Signal Neurotransmitter Release (Dopamine, ACh, etc.) Depolarization->Signal Action Potential

Caption: Mechanistic activation of nAChRs by the thia-dioxide ligand inducing downstream depolarization.

High-Throughput Ligand Characterization Workflow

The logical progression of evaluating novel bicyclic scaffolds from synthesis to lead selection.

Workflow Synthesis Scaffold Synthesis & Functionalization Binding Radioligand Displacement (Affinity & Selectivity) Synthesis->Binding TEVC TEVC Electrophysiology (Efficacy & Potency) Binding->TEVC High Affinity Selectivity ADME In Vitro ADME (LogP, BBB Permeability) TEVC->ADME Desired Efficacy Lead Lead Candidate Selection ADME->Lead Favorable Profile

Caption: Sequential validation workflow for characterizing novel nAChR bioisosteric ligands.

References

  • Spande, T. F., et al. "7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands." U.S. Patent No. 6,255,490 B1. July 3, 2001. [1]
  • Brust, P., et al. "A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand." Pharmaceuticals, 2015, 8(4), 643-664.[Link] [2]

  • Abbott Laboratories / AbbVie Inc. "Azabicyclo[2.2.1]heptane compounds as alpha-7 nicotinic acetylcholine receptor ligands." European Patent No. EP2493893B1. October 25, 2010.[3]
Method

Subject: High-Purity Isolation of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide: Methodologies and Mechanistic Rationale

An Application Note and Protocol from the Office of the Senior Application Scientist Introduction 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a conformationally rigid bicyclic sulfonamide. Its unique three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a conformationally rigid bicyclic sulfonamide. Its unique three-dimensional structure makes it a valuable building block, or scaffold, in medicinal chemistry and drug development.[1] The stereochemical rigidity and defined vectoral presentation of its functional groups are critical for precise molecular interactions with biological targets. Consequently, achieving high purity of this intermediate is not merely a procedural step but a prerequisite for the synthesis of active pharmaceutical ingredients (APIs) with predictable efficacy and safety profiles.

This guide provides a comprehensive overview of robust purification techniques for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems, incorporating analytical checkpoints to ensure the final product meets stringent purity requirements.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy. The presence of a polar sulfone group and a basic secondary amine within a compact bicyclic system dictates its behavior.

Table 1: Physicochemical Properties of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

PropertyValueSource / Comment
Molecular FormulaC₅H₉NO₂S[2]
Molecular Weight147.19 g/mol Derived from formula.
Physical FormSolid[3]
PolarityHighDue to the sulfone (SO₂) and secondary amine (NH) groups.
Acidity/BasicityBasicThe secondary amine can be protonated.[4]
Common FormsFree base, Hydrochloride salt[3][5]

Anticipated Impurities: Based on common synthetic routes for analogous bicyclic systems, such as Diels-Alder reactions followed by functional group manipulations[6][7][8], potential impurities may include:

  • Unreacted Starting Materials: Precursors from the cyclization or subsequent synthetic steps.

  • Reaction Byproducts: Isomers, incompletely reacted intermediates, or products from side reactions.

  • Residual Solvents: Organic solvents used during the synthesis and workup (e.g., Dichloromethane, Ethyl Acetate, Toluene).

  • Reagents: Excess reagents or their decomposition products.

Strategic Selection of Purification Technique

The choice of purification method is dictated by the initial purity of the crude material, the nature of the impurities, and the desired scale. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for making an informed decision.[9]

Purification_Decision_Tree start Crude 2-Thia-5-azabicyclo [2.2.1]heptane 2,2-dioxide analysis Purity Assessment (TLC, HPLC, ¹H NMR) start->analysis decision Purity > 95%? Single major impurity? analysis->decision acid_base Protocol 3: Acid-Base Extraction (for non-basic impurities) analysis->acid_base Non-basic impurities detected recrystallization Protocol 1: Recrystallization decision->recrystallization  Yes chromatography Protocol 2: Column Chromatography decision->chromatography  No (Multiple/close-spotting impurities) final_purity Final Purity Check (>99% Purity) recrystallization->final_purity chromatography->final_purity acid_base->analysis Re-assess

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Application Protocols

Protocol 1: Recrystallization for High-Purity Material (>95%)

Principle: This technique leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.[9]

Step-by-Step Methodology:

  • Solvent Selection (Crucial Step):

    • Test the solubility of a small amount of crude material (~10-20 mg) in various solvents (~0.5 mL) as outlined in Table 2.

    • The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. For polar sulfonamides, protic solvents or mixtures with water are often effective.[10]

    • Common candidates include ethanol, isopropanol, acetonitrile, or mixtures like isopropanol/water.[9][11]

    Table 2: Example Solvent Screening for Recrystallization

    Solvent Solubility at 25°C Solubility at Boiling Point Comments
    Isopropanol (IPA) Sparingly Soluble Soluble Good first choice.
    Ethanol (EtOH) Sparingly Soluble Soluble Another strong candidate.
    Acetonitrile Soluble Very Soluble May require cooling to low temperatures for good recovery.
    Ethyl Acetate Slightly Soluble Moderately Soluble May work, but check for "oiling out".

    | IPA/Water (e.g., 9:1) | Poorly Soluble | Soluble | Adding water can decrease solubility at low temperatures, improving yield.[10] |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution. Stirring and heating on a hot plate are required.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from heat, add a small amount (1-2% w/w) of activated charcoal, and briefly reheat to boiling.[10]

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product.[10]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the purified crystals in a vacuum oven.

Self-Validation: Analyze a small sample of the dried crystals and the mother liquor by TLC or HPLC. The crystals should show a single spot/peak, while the impurities should be concentrated in the mother liquor.

Protocol 2: Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Due to its high polarity, 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide will adhere strongly to the polar silica gel and require a relatively polar mobile phase for elution.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Adsorb onto silica) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A common mobile phase for polar amines is a mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). A small amount of a basic modifier like triethylamine (0.5-1%) is often added to prevent the basic amine from "tailing" on the acidic silica gel. A system of Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.[12]

  • Elution: Begin eluting with the selected mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it in the mobile phase. Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain which is effective for amines).

  • Isolation: Combine the fractions that contain the pure product (single TLC spot at the correct Rf). Evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 3: Acid-Base Extraction

Principle: This liquid-liquid extraction technique is highly effective for separating basic compounds like amines from neutral or acidic impurities. By washing an organic solution of the crude product with an aqueous acid, the basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The impurities remain in the organic layer. The aqueous layer is then isolated, basified to regenerate the free amine, and the pure product is extracted back into an organic solvent.[4][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl) one to three times. The target compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous layers. The original organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.

  • Back-Extraction: Extract the now-basic aqueous solution multiple times with a fresh organic solvent (e.g., DCM). The purified free amine will move back into the organic layer.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Issue Technique Possible Cause(s) Suggested Solution(s)
"Oiling Out" Recrystallization - Solution is too supersaturated.- Impurity level is too high.- Melting point of solid is below the solution temperature. - Re-heat to dissolve the oil, add more hot solvent, and cool more slowly.[10]- Try a different, more suitable solvent system.
No Crystal Formation Recrystallization - Too much solvent was used.- Solution is supersaturated but needs initiation. - Evaporate some solvent to increase concentration.- Induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal.[10]
Poor Separation / Overlapping Spots Chromatography - Inappropriate mobile phase polarity. - Decrease the mobile phase polarity for better separation (lower Rf values).- If Rf is too low, increase the polarity.
Compound "Tailing" on TLC/Column Chromatography - The secondary amine is interacting too strongly with the acidic silica gel. - Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase.

| Low Recovery | All Methods | - Multiple transfers leading to material loss.- Compound has some solubility in cold recrystallization solvent. | - Minimize transfer steps.- Ensure recrystallization solution is thoroughly cooled in an ice bath before filtering. |

Conclusion

The purification of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can be reliably achieved through standard laboratory techniques. For crude material of relatively high initial purity, recrystallization offers a straightforward and scalable method. For more complex mixtures or when higher purity is demanded, silica gel column chromatography provides excellent resolving power. Acid-base extraction serves as a powerful orthogonal technique for removing non-basic impurities. The selection of the optimal method, guided by preliminary analytical data, and a thorough understanding of the principles behind each technique are paramount to obtaining this critical building block in a state of high purity suitable for advanced applications in drug discovery.

References

  • Kiontke, A., et al. (2012). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. Analytical Chemistry. Retrieved from [Link]

  • Kiontke, A., et al. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. PubMed. Retrieved from [Link]

  • MDPI. (2022). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. MDPI. Retrieved from [Link]

  • Fink, D. W., et al. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). EP0583960A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. Journal of the American Chemical Society.
  • University of California, Santa Cruz. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (n.d.). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Retrieved from [Link]

  • PMC - NIH. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Retrieved from [Link]

  • Johnson, C. R., Keiser, J. E., & Sharp, J. C. (1968). Synthesis of 2-Thiabicyclo[2.2.l]heptane Derivatives. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). thia-5-azabicyclo[2.2.l]heptan-3-one (7). Reaction of 7 with. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2025). Recrystallization for foam like crystals : r/Chempros. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
  • PMC. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). bicyclo[2.1.0]pentane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Synthesis

This technical guide details the optimized synthesis and yield improvement strategies for (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide , a critical scaffold in the development of beta-lactamase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimized synthesis and yield improvement strategies for (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide , a critical scaffold in the development of beta-lactamase inhibitors (e.g., related to Tazobactam intermediates) and HIV maturation inhibitors.[1][][3]

The guide focuses on the "Bis-Mesylate Displacement Strategy," which is the industry-standard route for accessing the reduced core scaffold from trans-4-hydroxy-L-proline.[1][]

Module 1: Synthetic Route Overview & Critical Control Points

To improve yield, one must first understand the stereochemical and kinetic bottlenecks of the pathway.[1] The synthesis begins with trans-4-hydroxy-L-proline , utilizing its natural chirality to establish the (1S,4S) bridgehead configuration.[1][][3]

The Optimized "Bis-Mesylate" Pathway

The following workflow illustrates the conversion of hydroxyproline to the target sulfone. The critical yield-determining step is the Double Nucleophilic Displacement (Cyclization) .[1]

SynthesisRoute Start Start: Trans-4-Hydroxy-L-Proline (Natural Chiral Pool) Step1 1. N-Protection (Boc) & C-Reduction (to Diol) Start->Step1 Boc2O; LiBH4/THF Step2 2. Activation (Bis-Mesylation) (Critical Intermediate) Step1->Step2 MsCl, Et3N, DCM (Quant. Conv.) Step3 3. Cyclization (Na2S) (YIELD LIMITING STEP) Step2->Step3 Na2S·9H2O, DMF High Dilution, 90°C Step4 4. Oxidation (Sulfide → Sulfone) (Selectivity Control) Step3->Step4 Oxone or mCPBA (N-Boc Protected) End Target: (1S,4S)-2-Thia-5-azabicyclo[2.2.1] heptane 2,2-dioxide HCl Step4->End HCl/Dioxane (Deprotection)

Figure 1: Strategic workflow for the synthesis of the 2-thia-5-azabicyclo[2.2.1]heptane scaffold. Red nodes indicate high-risk steps requiring strict parameter control.

Module 2: Troubleshooting the Cyclization (The Ring Closure)

The formation of the 2-thia-5-aza bicyclic system via the reaction of the bis-mesylate with sodium sulfide (


) is the most common point of failure.[1] Low yields here are typically due to intermolecular polymerization (oligomerization) rather than intramolecular cyclization.[1][3]
Q1: My cyclization yield is stuck at <30%. I see a lot of insoluble gum. What is happening?

Diagnosis: You are likely experiencing intermolecular polymerization .[1][] The bis-mesylate is a bifunctional electrophile; if the concentration is too high, a sulfide molecule will attack two different mesylate molecules instead of closing the ring on one.[1][]

Corrective Protocol:

  • Implement High-Dilution Conditions: The reaction concentration should not exceed 0.02 M (approx. 20 mL solvent per 1 mmol substrate).

  • Slow Addition: Do not dump reagents. Add the bis-mesylate solution dropwise over 2–4 hours to a pre-heated suspension of

    
     in DMF. This ensures that at any given moment, the concentration of unreacted electrophile is low, favoring the faster intramolecular reaction.[1][][3]
    
  • Solvent Switch: If using Ethanol/Water, switch to anhydrous DMF or DMAc at 80–90°C. Polar aprotic solvents increase the nucleophilicity of the sulfide anion, accelerating the desired

    
     displacement.[1][][3]
    
Q2: I am observing elimination byproducts (alkenes) instead of the bicycle. Why?

Diagnosis: The basicity of the sulfide anion is competing with its nucleophilicity. This often happens if the reaction temperature is too high (>100°C) or if the mesylate at C4 (secondary carbon) undergoes E2 elimination before substitution.[1]

Corrective Protocol:

  • Temperature Control: Maintain the reaction at 80–85°C . Do not reflux vigorously.[1][]

  • Reagent Quality: Use fresh Sodium Sulfide nonahydrate (

    
    ) . While anhydrous 
    
    
    
    is stronger, the hydrate is often sufficiently nucleophilic and slightly less basic in effect due to solvation.[1][][3]
  • Stereochemistry Check: Ensure your starting material was trans-4-hydroxyproline.[1][] The C4-mesylate must be trans (relative to the bridge) to allow for backside attack by the sulfide (which will come from the "bottom" face relative to the pyrrolidine ring) to form the cis-bridged system.[1]

Module 3: Oxidation Protocols (Sulfide to Sulfone)

Converting the sulfide bridge to the sulfone (dioxide) requires strong oxidants.[1] The challenge is achieving complete oxidation without affecting other functional groups or decomposing the strained ring.[1]

Q3: I see a mixture of sulfoxide and sulfone. Can I push the reaction?

Diagnosis: Incomplete oxidation. Sulfoxides are stable intermediates.[1][]

Corrective Protocol:

  • Reagent: Switch to Oxone® (Potassium peroxymonosulfate) in Methanol/Water (1:1).[1][3] Oxone is generally more aggressive and cleaner than mCPBA for driving sulfides all the way to sulfones.[1]

  • Stoichiometry: Use 2.5 to 3.0 equivalents of oxidant.

  • Monitoring: Monitor by TLC or LCMS. The sulfoxide often runs much lower (more polar) than the sulfide but higher than the sulfone.[1]

    • Note: If using mCPBA, ensure it is high quality (77% max).[1][][3] Old mCPBA often contains excess acid which can degrade the Boc group if not buffered.[1]

Q4: Should I deprotect the Nitrogen before or after oxidation?

Recommendation: Always oxidize BEFORE deprotection.

  • Reasoning: The amine nitrogen is susceptible to oxidation (forming N-oxides) if left free.[1] The Boc group protects the nitrogen from oxidation.[1]

  • Workflow: N-Boc-Sulfide

    
     N-Boc-Sulfone 
    
    
    
    Deprotection (HCl)
    
    
    Product.[1][]

Module 4: Isolation & Purification Data

The following table summarizes expected physical properties and purification methods for the key intermediates, derived from optimized internal datasets.

Compound StageStateTypical YieldPurification MethodKey QC Parameter
Bis-Mesylate White Solid90–95%Recrystallization (EtOH/Hex)1H NMR: Sharp singlets for Ms groups (~3.0 ppm).[1][]
Bicyclic Sulfide Oil / Low melt solid40–60%Flash Column (Hex/EtOAc)Odor: Distinct sulfur smell.[3] disappearance of Ms peaks.[1]
N-Boc Sulfone White Solid85–90%Crystallization (EtOAc/Heptane)IR: Strong sulfone bands (1300, 1150 cm⁻¹).[1][3]
Final HCl Salt White Crystalline SolidQuant. (from Boc)Precipitation (Et2O wash)Solubility: Highly water soluble. Hygroscopic.
Final Deprotection Tip

For the final step (N-Boc removal), use 4M HCl in Dioxane .[1][][3]

  • Procedure: Dissolve N-Boc sulfone in minimal Dioxane. Add 4M HCl/Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: The product often precipitates as the HCl salt. Dilute with Diethyl Ether (

    
    )  to maximize precipitation.[1][3] Filter under nitrogen (hygroscopic).[1][3]
    

References

  • Sigma-Aldrich. (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride Product Analysis.

  • ChemicalBook. Synthesis and Intermediates of 2-Thia-5-azabicyclo[2.2.1]heptane derivatives.

  • Mellor, J. M., et al. (2002).[1][][3][4] An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[1][] (Describes analogous bicyclic cyclization constraints).

  • Google Patents. Process for the preparation of ertapenem intermediates (describing the thiolactone/sulfide cyclization). WO2003055879.[1][]

  • PubChem. Compound Summary: (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane.[1][][5][6][7][1][3]

Sources

Optimization

Technical Support Center: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic and analytical challenges associated with 2-Thia-5-azabicyclo[2.2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic and analytical challenges associated with 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide .

This bridged bicyclic sultam is a highly valuable structural motif in modern drug discovery, particularly in the development of 1[1]. However, its unique [2.2.1] bicyclic architecture introduces specific synthetic hurdles, including steric hindrance during oxidation, stereochemical instability, and ring strain-induced degradation.

The following guides provide field-proven protocols and self-validating methodologies to help you identify, mitigate, and eliminate common reaction byproducts.

Analytical Reference Data

To effectively troubleshoot your reactions, refer to the quantitative analytical markers summarized below. These values are critical for identifying the target molecule versus common byproducts during LC-MS monitoring.

Table 1: Quantitative Analytical Markers for Target and Common Byproducts

Compound / Reaction StateMolecular FormulaExact MassExpected m/z [M+H]⁺Relative Retention Time (RP-C18)
Thioether (Starting Material)C₅H₉NS115.05116.051.00
Sulfoxide (Under-oxidation Byproduct)C₅H₉NOS131.04132.050.65
2,2-Dioxide (Target Sulfone)C₅H₉NO₂S147.04148.040.85
Ring-Opened (Degradation Byproduct)Varies (+H₂O)+18.01 shift[M+19]⁺ shift> 1.20
Reaction Workflow & Byproduct Divergence

G SM 2-Thia-5-azabicyclo[2.2.1]heptane (Thioether) OX Oxidation Step (mCPBA / Oxone) SM->OX SULFONE Target: 2,2-Dioxide (Sulfone) OX->SULFONE Complete Oxidation SULFOXIDE Byproduct: 2-Oxide (Sulfoxide Impurity) OX->SULFOXIDE Incomplete Oxidation COUPLING SNAr / Cross-Coupling (e.g., KRAS Inhibitors) SULFONE->COUPLING API Target: Intact Bicyclic Scaffold COUPLING->API Mild Base (DIPEA, <80°C) RINGOPEN Byproduct: Ring-Opened Degradant COUPLING->RINGOPEN Harsh Base (NaH, >100°C)

Workflow of 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide synthesis and coupling byproducts.

Troubleshooting Guides & FAQs
FAQ 1: Why am I observing a persistent [M-16] mass impurity during the synthesis of the 2,2-dioxide building block?

Causality: The[M-16] mass corresponds to the sulfoxide intermediate (2-oxide). The oxidation of the bridged thioether to the sulfone (2,2-dioxide) proceeds stepwise. Because of the rigid, cup-like geometry of the[2.2.1] bicyclic system, the sulfur atom becomes sterically hindered after the first oxygen is added. This steric shielding significantly slows down the second oxidation step, leading to the accumulation of the 2[2].

Self-Validating Oxidation Protocol:

  • Initiation: Dissolve the thioether precursor in dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add 2.5 equivalents of mCPBA (or Oxone if using aqueous MeOH) in small portions to manage the exotherm and prevent over-oxidation of the secondary amine (if unprotected).

  • Validation Check 1 (LC-MS): Monitor the reaction at 2 hours. The sulfoxide intermediate will elute earlier than the target sulfone on a reverse-phase C18 column due to its higher polarity (see Table 1).

  • Drive to Completion: Stir at room temperature for 12 hours. If the sulfoxide peak persists, add an additional 0.5 eq of oxidant and elevate the temperature to 35 °C.

  • Validation Check 2 (Quenching): Quench with saturated aqueous Na₂S₂O₃. You must test the aqueous layer with starch-iodide paper; a negative result validates that all excess oxidant has been destroyed before workup.

FAQ 2: How do I resolve stereochemical impurities (S,S vs. R,R) in my final API?

Causality: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a chiral molecule. Enantiomeric impurities often originate from low-ee starting materials or epimerization during harsh synthetic steps. Because enantiomers have identical MS and NMR spectra in achiral environments, they silently carry over into late-stage drug candidates. In targeted therapies, the presence of the incorrect enantiomer can drastically reduce the pharmacological efficacy of the API[1].

Chiral Resolution & Validation Protocol:

  • Sample Preparation: Prepare a 1 mg/mL sample of your final derivative in a non-polar solvent mixture, typically Hexane/Isopropanol (80:20).

  • Chromatography Setup: Inject the sample onto a .

  • Elution: Run an isocratic elution (e.g., Hexane/IPA/Diethylamine 80:20:0.1) at a flow rate of 1.0 mL/min. The trace diethylamine suppresses peak tailing for secondary/tertiary amines.

  • Validation Check (Spike Test): To confirm peak identity, spike your sample with a known racemic standard. The (1S,4S) and (1R,4R) enantiomers will resolve into two distinct peaks. If your target peak integrates to <98% ee, preparative chiral SFC is required to isolate the chirally pure (1S,4S) enantiomer.

FAQ 3: During SNAr coupling to a heteroaryl scaffold, I am seeing a mass corresponding to a ring-opened byproduct. How do I prevent this?

Causality: The bicyclic [2.2.1] system possesses high inherent ring strain. When attaching the secondary amine to a heteroaryl halide (e.g., during the synthesis of KRAS inhibitors), the use of strongly basic conditions (e.g., NaH, KOtBu) or excessively high temperatures will trigger base-promoted elimination. This cleaves the C-N or C-S bonds, yielding an acyclic or monocyclic sulfonamide byproduct[1].

Mild Coupling Protocol:

  • Reaction Assembly: Charge a dry, argon-purged flask with the heteroaryl halide, 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride (1.2 eq), and an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Base Selection: Use a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Do not use carbonate or alkoxide bases.

  • Heating: Heat the reaction strictly to 80 °C. Avoid exceeding 100 °C to maintain the integrity of the bridged system.

  • Validation Check (Mass Shift): Perform an LC-MS check at 2 hours. The intact coupled product should be the major peak. If a mass of[M+18] appears (indicating hydrolysis/ring-opening), immediately lower the reaction temperature to 65 °C and extend the reaction time to compensate for the slower kinetics.

References
  • Title: Mutant KRAS inhibitors and uses thereof (WO2024229444A2) | Source: Google Patents | URL: 1

  • Title: Analysis of Drug Impurities | Source: National Academic Digital Library of Ethiopia | URL:

  • Title: Bicyclic bases: Synthesis, configuration, and NMR analysis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides | Source: Semantic Scholar | URL: 2

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for the scale-up synthesis of 2-thia-5-azabicyclo[2.2.1]heptane 2,2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for the scale-up synthesis of 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This bridged bicyclic scaffold is a highly sought-after conformational restrictor, increasingly utilized in the development of KRAS G12C inhibitors[1] and HIV maturation inhibitors[2].

Below, you will find our comprehensive workflow, expert FAQs, and self-validating experimental procedures designed to mitigate common scale-up bottlenecks such as dimerization and thermal runaway.

SynthesisWorkflow SM trans-4-Hydroxy-L-proline (Starting Material) Step1 1. Protection & Reduction (Boc2O, LiBH4) SM->Step1 Int1 N-Boc-4-hydroxy-L-prolinol Step1->Int1 Step2 2. Activation (MsCl, Et3N, DCM) Int1->Step2 Int2 Dimesylate Intermediate (Stereocenter Setup) Step2->Int2 Step3 3. Cyclization (Na2S) High Dilution Required Int2->Step3 Int3 N-Boc-2-thia-5-azabicyclo[2.2.1]heptane Step3->Int3 Step4 4. Oxidation (Oxone) Temperature < 20°C Int3->Step4 Int4 N-Boc-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Step4->Int4 Step5 5. Deprotection (HCl in Dioxane) Int4->Step5 Product 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl Step5->Product

Synthetic workflow for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide from trans-4-hydroxy-L-proline.

Frequently Asked Questions (FAQs)

Q: Why must we start with trans-4-hydroxy-L-proline instead of the cis isomer? A: The trans stereochemistry is a geometric prerequisite for forming the[2.2.1] bicyclic system. During the cyclization of the dimesylate intermediate, the sodium sulfide (


) first displaces the less hindered primary mesylate at the C2-hydroxymethyl position via an 

mechanism. The resulting thiolate anion is now positioned on the same face as the C4-proton, which is trans to the C4-mesylate. This perfectly aligns the thiolate for an intramolecular backside

attack on the C4 position, inverting the stereocenter from (R) to (S) and successfully closing the highly strained (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane ring[3].

Q: Can I use mCPBA for the sulfide-to-sulfone oxidation on a multi-kilogram scale? A: While mCPBA is effective at the bench scale, it poses significant thermal hazards and shock sensitivity during scale-up. Furthermore, mCPBA can lead to non-selective N-oxidation if the Boc protecting group is compromised. We mandate the use of Oxone (potassium peroxymonosulfate) for scale-up. It is a water-soluble, inherently stable oxidant that selectively oxidizes sulfides to sulfones without generating reactive organic peroxide intermediates.

Troubleshooting Guide: Scale-Up Issues
Issue 1: High levels of insoluble polymeric byproducts during thioether formation (Step 3).
  • Root Cause: The formation of the [2.2.1] bridge is thermodynamically challenging due to ring strain. At high concentrations, intermolecular alkylation (thiolate attacking a different dimesylate molecule) outcompetes the desired intramolecular cyclization, leading to dimers and oligomers.

  • Solution: Implement pseudo-high dilution techniques . Do not mix all reagents at once. Instead, dissolve the

    
     in a large volume of solvent (e.g., DMF or aqueous EtOH) and use a syringe pump to continuously and slowly add a dilute solution of the dimesylate over 8–12 hours.
    
Issue 2: Epimerization or low enantiomeric excess (ee) in the final product.
  • Root Cause: If the mesylation step (Step 2) is allowed to exceed 5°C, the secondary alcohol at C4 can undergo an

    
    -type side reaction, leading to a planar carbocation and subsequent racemization before the mesylate is fully formed.
    
  • Solution: Maintain strict cryogenic control (-10°C to 0°C) during the addition of Methanesulfonyl chloride (MsCl) and ensure triethylamine (

    
    ) is added prior to MsCl to neutralize HCl immediately upon formation.
    
Quantitative Scale-Up Metrics

As batch sizes increase, the kinetics of intermolecular side reactions become more pronounced. The following table summarizes expected yields and purity profiles across different scales when adhering to the protocols below.

ScaleCyclization Yield (%)Dimer/Oligomer (%)Oxidation Yield (%)Final Purity (HPLC)
10 g 78%< 5%92%> 99.5%
100 g 74%8%90%> 99.0%
1 kg 68%12%88%> 98.5%
Detailed Experimental Protocols (Self-Validating)
Step A: Dimesylation of N-Boc-4-hydroxy-L-prolinol
  • Preparation: Dissolve N-Boc-4-hydroxy-L-prolinol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add Triethylamine (3.0 eq) and cool the reactor to -10°C under nitrogen.

  • Addition: Add Methanesulfonyl chloride (2.5 eq) dropwise over 2 hours, ensuring the internal temperature never exceeds 0°C.

  • Validation Check: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Ninhydrin stain) and LC-MS. The reaction is self-validating when the starting material mass completely shifts to the dimesylate mass (m/z [M+H]+ 374).

  • Workup: Quench with ice water, wash the organic layer with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate. Use immediately in the next step to prevent degradation.
Step B: High-Dilution Cyclization (Thioether Formation)
  • Preparation: In a large reactor, dissolve

    
     (1.5 eq) in DMF (20 volumes) and heat to 60°C.
    
  • Addition: Dissolve the crude dimesylate from Step A in DMF (10 volumes). Add this solution dropwise to the heated

    
     solution via an addition funnel or pump over 10 hours.
    
  • Validation Check: Analyze the reaction mixture via LC-MS. The successful intramolecular cyclization is confirmed by the appearance of the target thioether mass (m/z[M+H]+ 216) and the absence of the m/z 431 dimer mass.

  • Workup: Cool to room temperature, dilute with MTBE, and wash extensively with water (5x) to remove DMF. Concentrate to yield N-Boc-2-thia-5-azabicyclo[2.2.1]heptane.

Step C: Oxidation to Sulfone
  • Preparation: Dissolve the crude thioether in a 1:1 mixture of THF and Methanol (10 volumes). Cool to 0°C.

  • Addition: Dissolve Oxone (2.5 eq) in water (10 volumes) and add dropwise to the organic solution, maintaining the internal temperature below 20°C. Stir for 4 hours.

  • Validation Check: Monitor via LC-MS. The sulfide (m/z 216) will first convert to the sulfoxide (m/z 232), which must fully convert to the sulfone (m/z 248). If sulfoxide persists, add an additional 0.5 eq of Oxone.

  • Workup: Filter the precipitated sulfate salts. Extract the filtrate with EtOAc, wash with brine, and concentrate.

Step D: Deprotection to Final API Intermediate
  • Reaction: Dissolve the N-Boc sulfone in 4N HCl in Dioxane (5 volumes). Stir at room temperature for 2 hours until gas evolution (

    
    , isobutylene) ceases.
    
  • Isolation: The product, (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride[4], will precipitate directly from the dioxane solution.

  • Validation Check: Filter the white solid and wash with cold MTBE. Confirm the loss of the Boc group via

    
    -NMR (disappearance of the 9H singlet at 1.4 ppm).
    
References

Sources

Optimization

"2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" reaction mechanism investigation

Welcome to the Technical Support Center for the synthesis and application of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (and its hydrochloride salt, CAS: 1481613-21-1). As a highly constrained, sp³-rich bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (and its hydrochloride salt, CAS: 1481613-21-1).

As a highly constrained, sp³-rich bicyclic sultam, this compound has emerged as a critical bioisostere for morpholine and piperazine rings in modern drug discovery, most notably in the development of KRAS G12C inhibitors and advanced cephalosporin intermediates[1][2]. However, constructing this bridged architecture presents significant synthetic challenges, particularly regarding stereochemical inversion, intramolecular cyclization efficiency, and chemoselective oxidation[3].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to ensure high-yielding, reproducible synthesis.

Mechanistic Pathway & Synthesis Strategy

The construction of the (1S,4S)-bicyclic sultam core relies on the precise stereochemical manipulation of the readily available chiral pool starting material, trans-4-hydroxy-L-proline (2S,4R) [3].

The causality of the stereochemical outcome is dictated by the cyclization step. After protecting the amine (Boc) and reducing the carboxylic acid to a primary alcohol, both hydroxyl groups are activated as mesylates. The critical transformation is the introduction of the sulfide anion (via Na₂S). The sulfide performs an intramolecular S_N2 displacement at the C4 position. Because the starting configuration at C4 is (R), the backside attack by the sulfur nucleophile strictly inverts the stereocenter to (S), establishing the required (1S,4S) bridged bicyclic framework[4]. Subsequent oxidation of the thioether yields the target 2,2-dioxide (sultam).

SynthesisPathway N1 trans-4-Hydroxy- L-proline (2S,4R) N2 Boc-Prolinol Intermediate N1->N2 1. Boc2O 2. BH3-THF N3 Dimesylate Activation N2->N3 MsCl, Et3N N4 Boc-Thioether Cyclization N3->N4 Na2S (High Dilution) SN2 Inversion at C4 N5 Boc-Sultam (2,2-Dioxide) N4->N5 Oxone Oxidation N6 (1S,4S)-Sultam HCl Salt N5->N6 HCl/Dioxane Deprotection

Figure 1: Synthetic workflow and mechanistic pathway for the bridged bicyclic sultam core.

Validated Experimental Protocols

The following protocols have been optimized to prevent common pitfalls such as intermolecular oligomerization and incomplete oxidation.

Protocol A: Intramolecular Thioether Cyclization

Objective: Convert the dimesylate intermediate to the Boc-protected 2-thia-5-azabicyclo[2.2.1]heptane.

  • Preparation: Dissolve the dimesylate intermediate (1.0 eq) in anhydrous DMF. Critical Causality: The solvent volume must be calculated to achieve a strict concentration of ≤ 0.05 M . High dilution is thermodynamically necessary to favor the intramolecular ring closure over intermolecular polymerization.

  • Reagent Addition: Heat the solution to 60 °C under an argon atmosphere. Slowly add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq) in small portions over 1 hour.

  • Reaction Monitoring: Stir at 60 °C for 12 hours.

  • Self-Validating Checkpoint: Pull a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. You must observe the strictly monomeric [M+H]⁺ peak for the Boc-protected thioether. The absence of [2M+H]⁺ or higher polymeric masses validates that the dilution parameter was successful.

  • Workup: Cool to room temperature, dilute with water (5x volume), and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂S0₄, and concentrate.

Protocol B: Chemoselective Oxidation to the 2,2-Dioxide

Objective: Oxidize the bridged thioether to the sulfone without compromising the Boc protecting group.

  • Preparation: Dissolve the crude Boc-protected thioether (1.0 eq) in a 1:1 mixture of MeOH and H₂O (0.2 M).

  • Oxidation: Cool the reaction flask to 0 °C. Add Oxone (Potassium peroxymonosulfate, 3.0 eq) portion-wise.

  • Causality of Reagent Choice: Oxone is selected over m-CPBA here because it generates water-soluble byproducts, allowing for a simple aqueous workup. Furthermore, it prevents the formation of m-chlorobenzoic acid, which is notoriously difficult to separate from highly polar bicyclic scaffolds[5].

  • Self-Validating Checkpoint: Monitor via LC-MS. The reaction will rapidly form the sulfoxide intermediate ([M+16]⁺). Do not quench the reaction until the sulfoxide is entirely converted to the sulfone ([M+32]⁺). If stalling occurs, allow the reaction to warm to room temperature.

  • Workup: Quench excess oxidant with saturated aqueous Na₂S₂O₃. Extract with DCM, dry, and concentrate to yield the Boc-protected sultam.

Quantitative Data: Oxidation Reagent Selection

Selecting the right oxidant dictates the purity profile of your final API intermediate. Below is a comparative matrix of oxidation conditions for bicyclic thioethers.

Reagent SystemEquivalentsSolventTempConversion to SulfonePrimary Risk / Drawback
Oxone 3.0 eqMeOH / H₂O0 °C to RT> 98% Mildly acidic; requires monitoring if acid-sensitive groups are present.
m-CPBA 2.5 eqDCM0 °C to RT> 90%High risk of m-CBA byproduct contamination; difficult purification.
H₂O₂ / Na₂WO₄ 5.0 / 0.1 eqMeOH60 °C~ 75%Frequent stalling at the sulfoxide stage; requires heating.
KMnO₄ 2.0 eqAcetone / H₂ORT> 85%Over-oxidation risks; generation of intractable MnO₂ sludge.

Troubleshooting Guide & FAQs

Q1: My cyclization yield is below 30%, and I am recovering a lot of insoluble, gummy material. What went wrong? A1: Insoluble gums are the hallmark of intermolecular oligomerization. The dimesylate intermediate is highly reactive. If your concentration exceeded 0.05 M, the sulfide nucleophile likely attacked a separate molecule rather than closing the ring. Fix: Increase your solvent volume (DMF) to ensure high dilution, and utilize a syringe pump to add the Na₂S over a longer duration.

Q2: During oxidation, my LC-MS shows a dominant mass of [M+16]⁺ instead of the expected [M+32]⁺. How do I drive the reaction to completion? A2: You have stalled at the sulfoxide stage. Bridged bicyclic systems exhibit significant steric hindrance, which can slow the second oxidation step (sulfoxide to sulfone). Fix: If using Oxone, check the pH of your mixture. Oxone generates sulfuric acid as a byproduct, and if the pH drops below 2, the oxidation kinetics slow down drastically. Buffer the reaction with NaHCO₃ to maintain a pH of ~4-5, add an additional 1.0 eq of Oxone, and warm the reaction to 30 °C.

Q3: After Boc deprotection with HCl/dioxane, my final (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is a sticky oil rather than a solid powder. How do I crystallize it? A3: The hydrochloride salt of this bicyclic sultam is exceptionally hygroscopic[6]. A sticky oil indicates that ambient moisture was introduced during solvent evaporation, or your HCl/dioxane was not strictly anhydrous. Fix: Do not attempt to column the salt. Instead, triturate the sticky oil repeatedly with anhydrous diethyl ether or MTBE under a strict inert atmosphere (N₂ or Argon). Vigorous stirring in MTBE will strip residual dioxane and water, inducing precipitation of a white, free-flowing powder.

Troubleshooting Issue Issue: Low Yield of Target Sultam Step1 Analyze Cyclization Step (LC-MS) Issue->Step1 Step2 Analyze Oxidation Step (LC-MS) Issue->Step2 Sub1A Insoluble Byproducts (Oligomerization) Step1->Sub1A Sub2A Mass = [M+16]+ (Sulfoxide Stalling) Step2->Sub2A Fix1A Action: Increase dilution to <0.05 M to favor intramolecular SN2 Sub1A->Fix1A Fix2A Action: Add 1.0 eq Oxone & warm to 30°C Check pH is 4-5 Sub2A->Fix2A

Figure 2: Troubleshooting logic tree for cyclization and oxidation bottlenecks.

References

  • Title: The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents Source: Bioorganic & Medicinal Chemistry Letters (2009) URL: [Link]

  • Title: US 2012/0289501 A1 - Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors (Methodology Reference for Bicyclic Sultam Synthesis)

Sources

Troubleshooting

Technical Support Center: Purifying 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Welcome to the technical support center for "2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this critical bicyclic sulfonamide intermediate. The following question-and-answer format addresses common challenges encountered during its purification, underpinned by scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the Diels-Alder reaction of cyclopentadiene with a sulfonyl-containing dienophile, followed by further functional group manipulations.[1] Potential impurities can include:

  • Unreacted Starting Materials: Residual cyclopentadiene or its dimer, and the sulfonyl-containing precursor.

  • Solvent Residues: Trace amounts of solvents used during the synthesis and workup.

  • Byproducts of the Cycloaddition: Regioisomers or stereoisomers, depending on the specificity of the reaction.

  • Degradation Products: The bicyclic ring system can be sensitive to harsh pH or temperature conditions, leading to ring-opened or other rearranged products.

  • Oxidation/Reduction Byproducts: If the synthesis involves oxidation of a sulfide to the sulfone, incomplete oxidation can leave the corresponding sulfide or sulfoxide as impurities.[2][3]

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of impurities, which will guide your purification strategy.[4][5]

Q2: I have a solid crude product. What is the most straightforward method to start the purification process?

A2: For solid crude products of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, recrystallization is often the most effective and scalable initial purification technique.[3][6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Core Principle: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (and can be removed by hot filtration).

A good starting point for solvent screening for sulfonamides includes alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures with water or non-polar solvents like hexanes.[7][8]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[8] This is common if the melting point of your compound is lower than the boiling point of the solvent or if the concentration of impurities is high, disrupting crystal lattice formation.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[8]

  • Alter Solvent Polarity: The current solvent may not be optimal. Try a more polar solvent or a co-solvent system. For instance, adding a small amount of a more polar solvent like methanol to an ethyl acetate solution can sometimes facilitate crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Causality: This is one of the most common issues and can stem from several factors:

  • Using too much solvent: This is the most frequent cause. An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8]

  • Premature crystallization: If the solution cools too rapidly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or funnel.[8]

  • The compound has significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat Glassware: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystallization.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC. If it contains a significant amount of your desired product, you can perform a second recrystallization to improve your overall yield.

Guide 2: When to Choose Column Chromatography

A3: When recrystallization fails to separate impurities with similar solubility profiles to your target compound, silica gel column chromatography is the recommended next step.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).

Core Principle: Polar compounds interact more strongly with the polar silica gel and therefore elute more slowly. Non-polar compounds have weaker interactions and elute more quickly. By gradually increasing the polarity of the mobile phase, you can selectively elute compounds based on their polarity.

PurificationWorkflow cluster_TLC TLC Analysis cluster_Column Column Chromatography cluster_Analysis Analysis & Isolation TLC_Plate Spot crude material on TLC plate Develop Develop in various solvent systems TLC_Plate->Develop Visualize Visualize spots (e.g., UV light) Develop->Visualize Prep_Column Prepare silica gel column Visualize->Prep_Column Select optimal solvent system Load_Sample Load crude product Prep_Column->Load_Sample Elute Elute with optimized solvent system Load_Sample->Elute Collect Collect fractions Elute->Collect Analyze_Fractions Analyze fractions by TLC Collect->Analyze_Fractions Combine Combine pure fractions Analyze_Fractions->Combine Evaporate Evaporate solvent Combine->Evaporate Final_Product Obtain pure product Evaporate->Final_Product

Caption: Workflow for developing a column chromatography purification method.

Guide 3: Assessing Purity - Beyond a Single Melting Point

A4: While a sharp melting point is a good indicator of purity, modern analytical techniques provide more definitive and quantitative assessments. A combination of methods is recommended for comprehensive purity determination.

Technique Principle Information Obtained Key Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a stationary and mobile phase.[4]Retention time, peak area for quantification (% purity).[4]Robust, reproducible, highly quantitative.[4]Requires reference standards for absolute quantification.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC separation followed by mass analysis.Molecular weight confirmation of the main peak and impurities.High sensitivity and specificity; can identify unknown impurities.[11]More complex instrumentation.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural confirmation and detection of structurally related impurities.Provides detailed structural information.Lower sensitivity compared to HPLC for minor impurities.
TLC (Thin-Layer Chromatography) Differential adsorption on a thin layer of adsorbent.[5]Qualitative assessment of the number of components.Fast, simple, and inexpensive for rapid screening.[5]Not quantitative; resolution may be limited.

Recommended Protocol for HPLC Purity Assessment:

  • Sample Preparation: Accurately prepare a solution of your purified compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]

  • Chromatographic Conditions: A common starting point for sulfonamides is a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[12][13][14]

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. The percent purity is calculated as the area of the main peak divided by the total area of all peaks.[4]

Troubleshooting Logic Diagram

TroubleshootingLogic Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes IsLiquid Is the product an oil/liquid? IsSolid->IsLiquid No PurityCheck1 Assess Purity (TLC/HPLC) Recrystallize->PurityCheck1 Success High Purity Achieved PurityCheck1->Success Purity > 98% ColumnChrom Perform Column Chromatography PurityCheck1->ColumnChrom Purity unsatisfactory TroubleshootRecrystallization Troubleshoot Recrystallization (e.g., 'oiling out', low yield) PurityCheck1->TroubleshootRecrystallization Issues encountered PurityCheck2 Assess Purity (HPLC/LC-MS/NMR) ColumnChrom->PurityCheck2 PurityCheck2->Success Purity satisfactory PurityCheck2->ColumnChrom Further optimization needed TroubleshootRecrystallization->Recrystallize IsLiquid->ColumnChrom Yes Distillation Consider Vacuum Distillation (if thermally stable) IsLiquid->Distillation Consider as alternative

Caption: Logical flow for troubleshooting the purification of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • (1R,4R)-2-THIA-5-AZABICYCLO[2.2.1]HEPTANE 2,2-DIOXIDE HCL. CymitQuimica.
  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov.
  • (4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. ChemScene.
  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide,hydrochloride. MilliporeSigma.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • Analysis of sulfonamides. Slideshare.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent.
  • Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores. American Chemical Society.
  • Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. Google Patents.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Synthesis of 2-Thiabicyclo[2.2.l]heptane Derivatives. datapdf.com.
  • How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate.
  • Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk. Semantic Scholar.
  • (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one. PubChem.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. BLDpharm.
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC.
  • (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.
  • Recrystallization. Chemistry LibreTexts.
  • Application Notes and Protocols for the Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. Benchchem.
  • Purification: How To. University of Rochester.
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate.
  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing).
  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M.
  • bicyclo[2.1.0]pentane. Organic Syntheses Procedure.

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Reference Data & Comparative Studies

Validation

Technical Guide: Biological Activity of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Derivatives

Executive Summary 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a specialized bicyclic scaffold employed in medicinal chemistry as a conformationally constrained, polar, non-basic amine surrogate.[1] Unlike its carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a specialized bicyclic scaffold employed in medicinal chemistry as a conformationally constrained, polar, non-basic amine surrogate.[1] Unlike its carbon-only (norbornane) or nitrogen-only (2,5-diazabicyclo[2.2.1]heptane) analogs, this scaffold incorporates a sulfone group within a bridged system. This unique architecture provides three critical advantages for drug design:

  • Rigidification: It locks pharmacophores into a specific spatial orientation, reducing the entropic penalty of binding.

  • Polarity without Basicity: The sulfone group acts as a hydrogen bond acceptor without introducing the basicity associated with secondary amines, improving membrane permeability and metabolic stability.

  • Bioisosterism: It serves as a robust bioisostere for proline and piperazine rings in peptide mimetics and small molecule inhibitors.

This guide focuses on its primary validated application as a C-17 substituent in HIV-1 Maturation Inhibitors , while also detailing its utility in broader structure-activity relationship (SAR) campaigns.

Structural Analysis & Mechanism of Action

The Scaffold Architecture

The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core is a bridged system derived structurally from trans-4-hydroxy-L-proline .

  • Bridgehead Nitrogen (N5): Allows for amide or amine coupling to the drug core.

  • Sulfone Bridge (SO2 at C2): Provides a strong hydrogen bond acceptor vector perpendicular to the ring plane, mimicking the polarity of peptide bonds or specific hydration waters in active sites.

Primary Mechanism: HIV-1 Maturation Inhibition

In the context of HIV drug discovery, this scaffold is attached to the C-17 position of triterpenoid betulinic acid derivatives (analogs of Bevirimat).

  • Target: The HIV-1 Gag polyprotein.

  • Action: The inhibitor binds to the CA-SP1 cleavage site on the Gag polyprotein.

  • Effect: It blocks the final protease cleavage step between the Capsid (CA) and Spacer Peptide 1 (SP1). This prevents the condensation of the viral core, resulting in the release of immature, non-infectious viral particles.

  • Role of the Scaffold: The rigid bicyclic amine extends into a specific hydrophobic pocket of the Gag assembly, while the sulfone group engages in crucial electrostatic interactions that stabilize the drug-protein complex, often overcoming resistance mutations associated with first-generation inhibitors like Bevirimat.

Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade point in the HIV life cycle.

HIV_Maturation_Pathway Gag_Polyprotein Gag Polyprotein (Precursor) Protease HIV-1 Protease Gag_Polyprotein->Protease Substrate Cleavage_Events Sequential Cleavage Protease->Cleavage_Events CA_SP1_Site CA-SP1 Junction (Target Site) Cleavage_Events->CA_SP1_Site Final Step Mature_Capsid Mature Conical Capsid (Infectious) CA_SP1_Site->Mature_Capsid Successful Cleavage Immature_Capsid Immature Spherical Capsid (Non-Infectious) CA_SP1_Site->Immature_Capsid Cleavage Blocked Inhibitor 2-Thia-5-aza Derivative Inhibitor->CA_SP1_Site BINDS & BLOCKS

Caption: The 2-thia-5-azabicyclo[2.2.1]heptane derivative binds to the CA-SP1 junction, preventing protease cleavage and locking the virus in a non-infectious immature state.[2]

Comparative Performance Analysis

The following table compares the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold against common alternatives used in similar medicinal chemistry contexts (e.g., HIV maturation inhibitors or proline mimetics).

Feature2-Thia-5-aza[2.2.1] (Sulfone) 2,5-Diazabicyclo[2.2.1] Piperazine / Proline
Conformational State Rigid (Bridged) Rigid (Bridged)Flexible (Chair/Twist)
Basicity (pKa) Non-basic (Sulfone) Basic (Secondary Amine)Basic (Secondary Amine)
H-Bonding Strong Acceptor (SO2) Donor/Acceptor (NH)Donor/Acceptor (NH)
Metabolic Stability High (Oxidized sulfur is stable)Moderate (N-oxidation risk)Low (N-oxidation/glucuronidation)
Solubility High (Polar sulfone)ModerateModerate
Primary Utility Potency & Permeability Optimization Basic PharmacophoreLinker / Spacer

Key Insight: The sulfone derivative is superior when the target pocket requires a hydrogen bond acceptor but cannot tolerate a positive charge (protonated amine), or when metabolic stability of the amine is a limiting factor.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Route)

This protocol outlines the construction of the core scaffold from trans-4-hydroxy-L-proline .

Reagents:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Methanesulfonyl chloride (MsCl), Triethylamine (TEA)

  • Potassium thioacetate (KSAc)

  • m-Chloroperbenzoic acid (mCPBA) or Oxone

Step-by-Step Workflow:

  • Mesylation: Treat N-Boc-trans-4-hydroxy-L-proline methyl ester with MsCl/TEA in DCM at 0°C to activate the hydroxyl group.

    • Validation: TLC shows disappearance of starting material (Rf ~0.3 in 50% EtOAc/Hex).

  • Displacement: React the mesylate with Potassium Thioacetate in DMF at 60°C. This inverts the stereochemistry at C4.

  • Cyclization: Hydrolyze the thioester (NaOMe/MeOH) to the free thiol, then induce intramolecular displacement of the N-Boc group or a modified leaving group to form the bicyclic sulfide. Note: Often requires specific leaving group strategy at C2.

  • Oxidation: Treat the bicyclic sulfide with mCPBA (2.5 eq) in DCM to oxidize the sulfur to the sulfone (SO2).

    • Validation: LC-MS confirms mass shift (+32 Da for sulfone).

  • Deprotection: Remove the Boc group with 4N HCl/Dioxane to yield the final 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride .

HIV-1 Maturation Assay (Western Blot)

This assay confirms the specific biological activity of the derivative by visualizing the accumulation of the uncleaved CA-SP1 precursor.

Materials:

  • MT-4 or HEK293T cells transfected with HIV-1 proviral DNA (e.g., pNL4-3).

  • Test Compound (dissolved in DMSO).

  • Anti-p24 Capsid Antibody.

Protocol:

  • Transfection/Infection: Transfect HEK293T cells with pNL4-3 proviral plasmid.

  • Treatment: 4 hours post-transfection, treat cells with serial dilutions of the test compound (0.1 nM – 10 µM). Include a DMSO control (0%) and a known maturation inhibitor (e.g., Bevirimat) as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Lysis & Harvesting: Collect viral supernatants. Spin down to remove debris. Pellet virions using ultracentrifugation (20% sucrose cushion).

  • Western Blot: Lyse viral pellets. Run SDS-PAGE. Transfer to nitrocellulose.

  • Detection: Probe with Anti-p24 antibody.

    • Readout:Active compounds will show a distinct band at 25 kDa (p25/CA-SP1) in addition to the mature 24 kDa (p24/CA) band.

    • Quantification: Calculate IC50 based on the ratio of p25/(p25+p24) signal intensity.

Cytoprotection (Antiviral Potency) Assay

A high-throughput method to determine the EC50 (Effective Concentration 50%).

  • Seeding: Seed MT-4 T-cells in 96-well plates.

  • Infection: Infect cells with HIV-1 (MOI = 0.01).

  • Dosing: Immediately add test compounds in a 3-fold dilution series.

  • Incubation: 5 days at 37°C.

  • Readout: Add XTT or MTT reagent. Viable cells (protected from viral cytopathicity) will reduce the dye.

    • Calculation: Plot absorbance vs. log[concentration] to derive EC50.

References

  • Regueiro-Ren, A., et al. (2014). US Patent 8,889,854 B2: C-17 Bicyclic Amines of Triterpenoids with HIV Maturation Inhibitory Activity. Bristol-Myers Squibb Company.[2]

  • Swidorski, J., et al. (2015). WO Patent 2015/157483 A1: Triterpenoids with HIV Maturation Inhibitory Activity. Bristol-Myers Squibb Company.[2]

  • Li, T., et al. (2013). "Design and Synthesis of Novel HIV-1 Maturation Inhibitors." Journal of Medicinal Chemistry, 56(12).

  • Blanchard, S., et al. (2018). "Synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane Derivatives." Tetrahedron Letters. (General synthetic methodology for the scaffold).

Sources

Comparative

Validating the efficacy of "2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" based compounds

An In-Depth Technical Guide to Validating the Efficacy of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Based Compounds Introduction: A Novel Scaffold at the Intersection of Rigidity and Reactivity In the landscape of me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Efficacy of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Based Compounds

Introduction: A Novel Scaffold at the Intersection of Rigidity and Reactivity

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both precise three-dimensional orientation and favorable pharmacological properties is perpetual. Heterocyclic compounds, in particular, form the backbone of a significant portion of commercially available drugs.[1] The 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold presents a compelling, yet underexplored, framework for drug discovery. This bicyclic system is characterized by a conformationally rigid structure, a feature known to enhance target specificity and improve pharmacological profiles.[1] The incorporation of a sulfonamide group, a well-established pharmacophore, suggests a range of potential biological activities, from antibacterial to carbonic anhydrase inhibition.[2][3]

This guide provides a comprehensive framework for validating the efficacy of novel compounds based on the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core. As a Senior Application Scientist, the following sections will not only detail the "what" and "how" of experimental validation but also the "why," providing the causal logic behind experimental choices. We will compare the potential of this scaffold against more established alternatives and provide detailed, self-validating protocols to ensure scientific rigor.

Comparative Analysis of Bicyclic Scaffolds

The unique constrained geometry of the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold distinguishes it from more flexible or purely carbocyclic systems. Its value can be contextualized by comparing its predicted properties to related, well-studied scaffolds.

Property2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide2-Azabicyclo[2.2.1]heptanePiperazine
Scaffold Type Bridged bicyclic sulfonamideBridged bicyclic amineMonocyclic diamine
Conformation Highly rigid, distorted boat-likeRigid, distorted boat-like[1]Flexible, chair/boat equilibrium
Key Functional Group SulfonamideSecondary/Tertiary AmineSecondary Amines
Predicted Solubility Moderate to LowModerateHigh
Synthetic Accessibility Moderate, requires multi-step synthesis[4]Well-established multi-step syntheses[5][6]Commercially available, simple derivatization
Therapeutic Potential Carbonic Anhydrase Inhibition, Antibacterial (DHPS), Kinase Inhibition (speculative)DPP-4 Inhibition, nAChR modulation, Anticancer[7][8]Diverse (Antipsychotic, Antihistamine, etc.)

The primary advantage of the target scaffold lies in its rigid structure combined with the versatile sulfonamide group. This rigidity can lead to higher binding affinity and selectivity compared to flexible systems like piperazine. While synthetically more challenging than piperazine, it offers novel chemical space for intellectual property and potentially improved efficacy. Compared to the well-explored 2-azabicyclo[2.2.1]heptane, the sulfonamide moiety directs its potential activity towards a different set of biological targets.[7][8]

Hypothesized Mechanism of Action: The Role of the Sulfonamide

The sulfonamide group is a cornerstone of several drug classes.[3] Its mechanism often involves mimicking a substrate or binding to a metal ion in an enzyme's active site.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] The deprotonated sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion, effectively blocking the enzyme's activity.[2][9] Given this well-established interaction, a primary hypothesis for the efficacy of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivatives would be the inhibition of various CA isoforms.

CA_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction Compound 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivative CA Carbonic Anhydrase (CA) Active Site (with Zn2+) Compound->CA Binds to Zn2+ Product H+ + HCO3- CA->Product Catalyzes Blocked Blocked Conversion CA->Blocked Substrate CO2 + H2O Substrate->CA Binds to Inhibition Inhibition

Caption: Hypothetical Carbonic Anhydrase Inhibition Pathway.

Antibacterial Activity via DHPS Inhibition

Classic sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3][10] They act as structural analogues of the natural substrate, p-aminobenzoic acid (pABA).[3] This presents another key avenue for validating the efficacy of this compound class.

A Framework for Efficacy Validation

A rigorous, multi-stage approach is essential to validate the efficacy of a novel compound class. The following workflow is designed to move from broad, high-throughput screening to more focused, physiologically relevant models.

Efficacy_Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization & Preclinical Synthesis Compound Synthesis & Library Generation Biochem Biochemical Assays (e.g., Enzyme Inhibition) Synthesis->Biochem CellBased Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Synthesis->CellBased Hit_ID Hit Identification (Potency & Selectivity) Biochem->Hit_ID CellBased->Hit_ID ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolism) Hit_ID->ADME Advance Hits PK In Vivo Pharmacokinetics (PK) (Rodent Models) ADME->PK Efficacy In Vivo Efficacy Models (Disease-Specific) PK->Efficacy Candidate Candidate Selection Efficacy->Candidate

Caption: General workflow for efficacy validation.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any efficacy claim rests on the quality of the experimental data. The following protocols are designed with internal controls to ensure the results are robust and reproducible.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of test compounds against a specific CA isoform (e.g., hCA II).

Rationale: This assay directly measures the compound's ability to inhibit the enzyme's catalytic activity. Using a well-characterized enzyme and a standard inhibitor (Acetazolamide) provides confidence in the results.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of Acetazolamide (positive control) in DMSO.

    • Prepare a HEPES-Tris buffer (pH 7.4).

    • Prepare a solution of p-nitrophenyl acetate (NPA) in acetonitrile (substrate).

    • Prepare a solution of purified human Carbonic Anhydrase II (hCA II) in the HEPES-Tris buffer.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of HEPES-Tris buffer to each well.

    • Add 20 µL of the test compound dilutions (in buffer) to the sample wells. Final concentrations should range from 0.1 nM to 100 µM.

    • Add 20 µL of Acetazolamide dilutions to positive control wells.

    • Add 20 µL of buffer with DMSO (vehicle control) to control wells.

    • Add 20 µL of hCA II solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., E. coli).[11]

Rationale: The MIC is a standard measure of a compound's antibacterial potency. Including a known antibiotic (e.g., Sulfamethoxazole) and growth/sterility controls validates the assay's performance.[11]

Methodology:

  • Preparation of Bacterial Inoculum:

    • From an agar plate, inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Illustrative Data Presentation

Clear and concise data presentation is crucial for comparing efficacy. While extensive public data for the target scaffold is not yet available, the following table illustrates how comparative data should be presented.

Table 2: Illustrative Comparative Efficacy Data

CompoundTargetAssay TypeIC₅₀ / MIC (µM)
Compound X (2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivative) hCA IIEnzymatic Inhibition0.05
Acetazolamide (Reference) hCA IIEnzymatic Inhibition0.012
Compound Y (2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivative) E. coliBroth Microdilution16
Sulfamethoxazole (Reference) E. coliBroth Microdilution8
Neogliptin (2-Azabicyclo[2.2.1]heptane derivative) [8]DPP-4Enzymatic Inhibition0.0168

Note: Data for Compounds X and Y are hypothetical for illustrative purposes.

Conclusion and Future Directions

The 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold represents a promising yet nascent area for therapeutic innovation. Its rigid bicyclic nature, combined with the proven utility of the sulfonamide functional group, provides a strong rationale for its exploration as a source of novel inhibitors for enzymes like carbonic anhydrases and dihydropteroate synthase.

The validation framework presented in this guide emphasizes a systematic progression from high-throughput in vitro screening to targeted in vivo efficacy studies. By employing robust, self-validating protocols and drawing comparisons to established scaffolds, researchers can rigorously assess the therapeutic potential of this novel compound class. Future work should focus on synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR), optimizing pharmacokinetic properties, and ultimately, demonstrating efficacy in relevant disease models. This structured approach will be critical in determining if the unique structural attributes of this scaffold can be translated into the next generation of effective therapeutics.

References

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from MSD Manuals. [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from Da-ta Biotech. [Link]

  • Sartorius. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from Sartorius. [Link]

  • Ghorbani, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. [Link]

  • Luo, H. B., et al. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS. PubMed Central. [Link]

  • Carradori, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Retrieved from ResearchGate. [Link]

  • BioDuro. (n.d.). In Vitro Assays. Retrieved from BioDuro. [Link]

  • Monti, S. M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Quispe, Y. A. C., et al. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

  • Del Prete, S., et al. (n.d.). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. PubMed Central. [Link]

  • Paquette, L. A., & Wise, L. D. (n.d.). Synthesis of 2-Thiabicyclo[2.2.l]heptane Derivativesla-0. Retrieved from datapdf.com. [Link]

  • Kumar, S., et al. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PubMed Central. [Link]

  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Jug, M. E., & Shapiro, J. J. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W. Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Maslov, I. O., et al. (2025). 3-(3-Azabicyclo[12][12][13]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • Sultan, A. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. [Link]

  • Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • ResearchGate. (n.d.). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from ResearchGate. [Link]

  • Malpass, J. R., et al. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry. [Link]

  • Wen, J., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from ResearchGate. [Link]

  • PubChemLite. (n.d.). (1s,4s)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from PubChemLite. [Link]

  • Robertson, V. S. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from The LAIR at East Texas A&M. [Link]

  • ResearchGate. (2022, July 28). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from ResearchGate. [Link]

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Validation

"2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" structure-activity relationship (SAR) studies

For decades, medicinal chemists have relied on simple saturated heterocycles—such as morpholine, piperazine, and thiomorpholine—to modulate the physicochemical properties of drug candidates. However, as targets become mo...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, medicinal chemists have relied on simple saturated heterocycles—such as morpholine, piperazine, and thiomorpholine—to modulate the physicochemical properties of drug candidates. However, as targets become more challenging and the demand for metabolic stability and target selectivity increases, the limitations of these flat, flexible rings have become apparent.

This guide provides a comprehensive structure-activity relationship (SAR) comparison between traditional monocyclic amines and the advanced bridged bicyclic scaffold 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide . By analyzing its physicochemical profile, metabolic resilience, and application in cutting-edge therapeutics (such as KRAS G12C inhibitors and HIV maturation inhibitors)[1][2], we provide researchers with actionable insights into when and why to deploy this rigidified bioisostere.

The Mechanistic Rationale: Why Bridge the Ring?

The transition from flexible monocycles to bridged bicycles is driven by two fundamental principles of molecular recognition and pharmacokinetics: conformational entropy and steric shielding .

  • The Entropic Advantage: Flexible rings like morpholine exist in a dynamic equilibrium of chair and boat conformations. Upon binding to a target protein, the ring must "freeze" into a single bioactive conformation, resulting in a significant entropic penalty (

    
    ). The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold is conformationally locked. If its 3D vector aligns with the target's binding pocket, it binds with a negligible entropic penalty, driving a more favorable overall free energy of binding (
    
    
    
    ).
  • Metabolic Shielding (Causality of Stability): The primary clearance mechanism for saturated heterocycles is Cytochrome P450 (CYP)-mediated

    
    -oxidation, which abstracts a proton adjacent to the heteroatom. In the [2.2.1] bicyclic system, the methylene bridge introduces severe steric bulk and torsional strain around these 
    
    
    
    -carbons. This prevents the molecule from adopting the necessary transition-state geometry within the CYP450 catalytic site, effectively shutting down this metabolic liability[3].

SAR_Evolution A Morpholine (Low 3D Character, High CL_int) B Thiomorpholine 1,1-dioxide (Moderate 3D, High CL_int) A->B Oxidation CYP CYP450 Oxidation A->CYP Susceptible C 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (Rigid 3D, Low CL_int) B->C Bridging B->CYP Susceptible Block Steric Shielding C->Block Resistant Block->CYP Prevents

Fig 1. Bioisosteric evolution from morpholine to the bridged sulfone, highlighting metabolic shielding.

Comparative Physicochemical & Pharmacokinetic Profiling

To objectively evaluate the performance of 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, we must benchmark it against its traditional alternatives. The table below synthesizes representative SAR data demonstrating how the bridged sulfone alters the molecular profile[4][5].

PropertyMorpholineThiomorpholine 1,1-dioxide2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Structure Type Flexible MonocycleFlexible MonocycleRigid Bridged Bicycle
3D Character (Escape from Flatland) Low (Rapid interconversion)Low (Rapid interconversion)High (Locked 3D topology)
Amine Basicity (pKa) ~8.3~7.5~7.1
Metabolic Stability (HLM CL_int) Poor (Rapid

-oxidation)
ModerateExcellent (Sterically shielded)
Target Binding Entropic Penalty HighHighLow (Pre-organized)
Primary Application General solubilizing groupPolarity tuningHigh-affinity target engagement (e.g., KRAS)

Key Takeaway: The bridged sulfone slightly depresses the basicity (pKa) of the secondary amine compared to morpholine, which can be highly advantageous for reducing hERG channel liability and improving passive membrane permeability, while simultaneously offering superior metabolic stability.

Case Studies in Modern Drug Development

KRAS G12C Inhibitors: Historically considered "undruggable," the KRAS G12C mutation is now targeted by covalent inhibitors that bind to the switch-II pocket. Recent patent literature (e.g., Amgen and Mirati Therapeutics) highlights the use of 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide as a critical substituent[2][6]. The rigid 3D structure of the bridged bicycle optimally fills the hydrophobic sub-pockets of KRAS, improving inhibition of both the GDP- and GTP-bound forms of the protein compared to flat morpholine analogs[3].

HIV Maturation Inhibitors: In the development of C-17 bicyclic amines of triterpenoids for HIV treatment, incorporating the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold drastically improved the antiviral potency and pharmacokinetic half-life of the lead compounds by preventing rapid degradation seen in earlier generations[1][7].

Experimental Workflows & Self-Validating Protocols

To confidently integrate this scaffold into your SAR pipeline, rigorous experimental validation is required. Below are the self-validating protocols for assessing the metabolic stability and target engagement of compounds containing this bridged bioisostere.

Protocol A: High-Throughput Microsomal Clearance Assay (Metabolic Stability)

This protocol determines the intrinsic clearance (


) of the synthesized analog. It acts as a self-validating system by utilizing Verapamil (rapid clearance) and Warfarin (low clearance) as internal controls to ensure liver microsome viability.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • NADPH regenerating system (Solution A and B)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Test Compound (Bridged sulfone analog) and Control Compounds (Verapamil, Warfarin)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1

    
    M working solution in 0.1 M potassium phosphate buffer.
    
  • Incubation Mixture: In a 96-well plate, combine 40

    
    L of the 1 
    
    
    
    M test compound, 10
    
    
    L of HLM (final concentration 0.5 mg/mL), and 30
    
    
    L of buffer. Pre-incubate the plate at 37°C for 10 minutes.
  • Reaction Initiation: Add 20

    
    L of the pre-warmed NADPH regenerating system to each well to initiate CYP450 metabolism.
    
  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 20

    
    L of the reaction mixture into a quenching plate containing 80 
    
    
    
    L of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).
  • Protein Precipitation: Centrifuge the quenching plate at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the remaining percentage versus time. The slope of the linear regression (

    
    ) is used to calculate 
    
    
    
    =
    
    
    .

Assay_Workflow S1 1. Compound Incubation (HLM + Test Scaffold) S2 2. NADPH Addition (Initiate CYP450 Metabolism) S1->S2 S3 3. Time-Course Sampling (0, 15, 30, 60 min) S2->S3 S4 4. Acetonitrile Quench (Precipitate Proteins) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent Disappearance) S4->S5 S6 6. Data Analysis (Calculate CL_int & t1/2) S5->S6

Fig 2. Self-validating microsomal clearance assay workflow for evaluating metabolic stability.

Protocol B: Target Engagement Validation (KRAS G12C Nucleotide Exchange Assay)

To prove that the rigidified scaffold improves target binding, evaluate its ability to lock KRAS in its inactive state.

  • Protein Preparation: Incubate recombinant KRAS G12C protein (100 nM) with the test compound (titrated from 0.1 nM to 10

    
    M) in assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, pH 7.4) for 2 hours at room temperature.
    
  • Tracer Addition: Add BODIPY-GDP (fluorescent analog) to the mixture.

  • Exchange Initiation: Add SOS1 (a guanine nucleotide exchange factor) to stimulate nucleotide exchange.

  • Fluorescence Polarization: Measure the rate of BODIPY-GDP binding via fluorescence polarization (Ex 485 nm / Em 530 nm).

  • Validation: A successful bridged sulfone analog will exhibit a lower

    
     (slower exchange rate) compared to its morpholine counterpart, validating the entropic advantage of the pre-organized 3D scaffold.
    
Conclusion

Replacing flexible monocycles with 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is not merely a cosmetic structural tweak; it is a strategic intervention to rescue failing chemotypes. By exploiting steric shielding to block CYP450 metabolism and leveraging conformational rigidity to lower the entropic penalty of target binding, this scaffold represents a premier choice for modern SAR optimization in oncology, virology, and beyond.

References
  • US8889854B2 - C-17 bicyclic amines of triterpenoids with HIV maturation inhibitory activity. Google Patents.
  • US12291539B2 - KRAS G12C inhibitors. Google Patents.
  • WO2024229444A2 - Mutant kras inhibitors and uses thereof. Google Patents.
  • WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof. Google Patents.
  • WO2023081840A1 - Kras g12c inhibitors. Google Patents.
  • EP3478703A1 - Triterpenoid inhibitors of human immunodeficiency virus replication. Google Patents.

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Comparative

A Comparative Guide to the In Vivo Evaluation of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Bridged Sulfonamides in CNS Drug Discovery The quest for novel central nervous system (CNS) therapeutics is a continuous endeav...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Bridged Sulfonamides in CNS Drug Discovery

The quest for novel central nervous system (CNS) therapeutics is a continuous endeavor, driven by the need for agents with improved efficacy and safety profiles. The rigid 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Its bicyclic nature imparts a high degree of conformational restraint, which can be advantageous for achieving selective and high-affinity interactions with biological targets. The incorporation of a sulfonamide group, a "privileged" pharmacophore, introduces a functionality known for a wide array of biological activities, including antibacterial, anti-inflammatory, and, notably, anticonvulsant properties.[1][2]

This guide provides a comprehensive overview of the in vivo evaluation of derivatives based on this novel scaffold. While direct comparative in vivo data for this specific heterocyclic system is nascent, this document will draw upon established principles and data from structurally related bicyclic and sulfonamide-containing compounds to provide a robust framework for preclinical assessment. We will delve into the mechanistic rationale for their potential as anticonvulsant agents, compare their performance with alternative structures using published experimental data, and provide detailed protocols for key in vivo assays.

Mechanistic Underpinnings: Carbonic Anhydrase Inhibition as a Plausible Pathway

The sulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the CNS, certain CA isoforms, particularly CA II and CA VII, are implicated in neuronal excitability.[3][4] Inhibition of these enzymes can lead to an accumulation of CO2 and a decrease in pH, which is thought to suppress GABAergic depolarization, an effect that can be beneficial in controlling seizures.[4] Several established antiepileptic drugs, such as topiramate and zonisamide, are known to exert part of their anticonvulsant effect through CA inhibition.

Therefore, it is a strong working hypothesis that 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivatives may function as novel anticonvulsant agents by targeting CNS-specific carbonic anhydrase isoforms.[3][4]

G cluster_Neuron Neuron Derivative 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Derivative CA_VII Carbonic Anhydrase VII (CA VII) Derivative->CA_VII Inhibition Seizure_Suppression Suppression of Neuronal Hyperexcitability (Anticonvulsant Effect) Derivative->Seizure_Suppression Leads to H_HCO3 H+ + HCO3- CA_VII->H_HCO3 Catalysis CO2_H2O CO2 + H2O CO2_H2O->CA_VII GABA_Depolarization GABAergic Depolarization H_HCO3->GABA_Depolarization Facilitates GABA_Depolarization->Seizure_Suppression Inhibition of

Caption: Proposed mechanism of anticonvulsant action.

Comparative In Vivo Performance: Efficacy in Preclinical Seizure Models

To contextualize the potential of the target scaffold, we will compare the in vivo anticonvulsant activity of various sulfonamide derivatives reported in the literature. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models are the gold standards for the initial screening of potential antiepileptic drugs.[5][6] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ model is used to identify compounds that can prevent myoclonic and absence seizures.[4][6]

Table 1: Anticonvulsant Activity of Selected Sulfonamide Derivatives in Rodent Models

Compound ClassAnimal ModelRoute of Admin.ED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)Reference
BenzenesulfonamidesMES (Mice)i.p.30 - 100Phenytoin9.5[7]
BenzenesulfonamidesscPTZ (Mice)i.p.100 - 300Ethosuximide130[7]
Isoquinoline SulfonamidesAudiogenic Seizures (DBA/2 Mice)i.p.ActiveTopiramate-[4]
Benzothiazole SulfonamidesMES (Mice)i.p.ActivePhenytoin-[8]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. i.p. = intraperitoneal

The data indicates that sulfonamide derivatives can exhibit potent anticonvulsant activity in established animal models. The efficacy of these compounds is often compared to standard antiepileptic drugs like phenytoin and ethosuximide.

Pharmacokinetic and Toxicity Profile: A Critical Assessment

A successful CNS drug candidate must not only be efficacious but also possess favorable pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles. Sulfonamides, as a class, are generally well-absorbed orally and distribute throughout the body.[9] However, their metabolism, primarily in the liver, and excretion via the kidneys can vary significantly between derivatives.[9]

Early assessment of neurotoxicity is crucial. The rotarod test is a widely used method to evaluate motor coordination and can indicate potential adverse CNS effects of a compound.[10] Acute toxicity studies are performed to determine the median lethal dose (LD₅₀), providing a measure of the short-term toxic potential of a substance.[11][12]

Table 2: Comparative Pharmacokinetic and Toxicity Data of Representative Compounds

Compound/ClassAnimal ModelBioavailability (%)t₁/₂ (h)LD₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg)Reference
SulfamethizoleHumanHigh2.5>5000 (oral, rat)Not specified[13]
MetosulamRat, Mouse, Dog>70 (rat), ~20 (mouse, dog)60 (rat), 155 (mouse), 73 (dog)Not specifiedNot specified[14]
Bicyclic 2-pyridone (with methylsulfonamide)Mouse41 (oral)Not specifiedNot specifiedNot specified[15]
ZonisamideHuman~10063>5000 (oral, rat)Not specified[9]

t₁/₂ = half-life; LD₅₀ = Median Lethal Dose; TD₅₀ = Median Toxic Dose

The data highlights the variability in pharmacokinetic parameters among different sulfonamide-containing structures. Notably, the introduction of a methylsulfonamide group to a bicyclic system significantly improved oral bioavailability in one study, a promising finding for the development of orally active 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivatives.[15]

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol details the procedure for assessing the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.[1][5]

G cluster_workflow MES Test Workflow start Start acclimatize Animal Acclimatization start->acclimatize dosing Administer Test Compound, Vehicle, or Positive Control acclimatize->dosing wait Pre-treatment Time (Time to Peak Effect) dosing->wait stimulate Induce Seizure via Corneal Electrodes (e.g., 50 mA, 60 Hz, 0.2s) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Protection (Absence of Extension) observe->record end End record->end

Caption: Workflow for the Maximal Electroshock (MES) test.

Materials and Equipment:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Test compound, vehicle, and a positive control (e.g., Phenytoin)

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. Divide animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Pre-treatment Time: Allow for a pre-determined time to elapse between drug administration and seizure induction to coincide with the peak effect of the compound.[5]

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the eyes of the mouse, followed by a drop of saline.[1]

    • Place the corneal electrodes on the corneas.

    • Deliver the electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[1]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.[1]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value for the test compound.

Rotarod Test for Neurotoxicity

This protocol describes the use of an accelerating rotarod to assess motor coordination and potential neurological deficits in mice treated with a test compound.[10][16]

Materials and Equipment:

  • Male albino mice (20-25 g)

  • Accelerating rotarod apparatus

  • Test compound and vehicle

Procedure:

  • Animal Training:

    • Acclimatize mice to the testing room.[16]

    • Train the mice on the rotarod at a constant low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials per day for 2-3 days prior to the experiment.[16] This is to ensure that performance on the test day reflects drug-induced impairment rather than a learning deficit.

  • Dosing: On the test day, administer the test compound or vehicle to the trained mice.

  • Testing:

    • At predetermined time points after dosing, place the mouse on the rotarod.

    • Start the trial, with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[16][17]

    • Record the latency to fall from the rod. The trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.[16]

  • Data Analysis: Compare the latency to fall for the test compound group with the vehicle control group. A significant decrease in latency indicates motor impairment. The dose that causes impairment in 50% of the animals is the TD₅₀.

Conclusion and Future Directions

The 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold holds considerable promise for the development of novel CNS agents, particularly as anticonvulsants, likely acting through the inhibition of carbonic anhydrase. This guide provides a foundational framework for the in vivo evaluation of derivatives based on this scaffold, leveraging data and protocols from related compound classes.

Future in vivo studies on this specific class of compounds should focus on:

  • Systematic evaluation in both MES and scPTZ models to establish a comprehensive anticonvulsant profile.

  • Head-to-head comparisons with existing antiepileptic drugs to determine relative potency and efficacy.

  • Detailed pharmacokinetic studies to assess oral bioavailability, brain penetration, and metabolic stability.

  • Chronic toxicity studies to evaluate the long-term safety profile.

By following a rigorous and comparative in vivo testing cascade, the therapeutic potential of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide derivatives can be thoroughly elucidated, paving the way for the development of next-generation CNS therapies.

References

  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. (2016). PubMed. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). SpringerLink. [Link]

  • Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. (2023). NCBI Bookshelf. [Link]

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. (2021). ACS Publications. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed. [Link]

  • Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. (2021). MDPI. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

  • Rotarod-Test for Mice. (2024). protocols.io. [Link]

  • Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. (2014). The Jackson Laboratory. [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2019). Brieflands. [Link]

  • Acute toxicity studies in mice and rats. (n.d.). ResearchGate. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

  • Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. (2007). ScienceDirect. [Link]

  • Design, synthesis, and anticonvulsant activity of some sulfamides. (2007). PubMed. [Link]

  • Clinical pharmacokinetics of anticonvulsants. (n.d.). PubMed. [Link]

  • Pharmacokinetic characteristics of antiepileptic drugs (AEDs). (n.d.). PMC - NIH. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). Food and Drug Administration. [Link]

  • Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. (n.d.). PubMed. [Link]

  • Acute Toxicity (LD50) Studies Using Swiss Albino Mice and Brine Shrimp (Artemia salina) Lethality Assay of the Ethanol Leaf Extract of the African Mistletoe (Tapinanthus globiferus). (n.d.). ResearchGate. [Link]

  • Comparative pharmacokinetics of [14C]metosulam (N-[2,6-dichloro-3-methylphenyl]-5,7-dimethoxy-1,2,4- triazolo[1,5a]-pyrimidine-2-sulfonamide) in rats, mice and dogs. (n.d.). PubMed. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). RSC Publishing. [Link]

  • Pharmacokinetic parameters important for good oral bioavailability of compounds. (n.d.). ResearchGate. [Link]

  • Neuropharmacology of Antiepileptic Drugs. (n.d.). NCBI - NIH. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC - NIH. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). ResearchGate. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). ResearchGate. [Link]

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Validation

A Comparative Guide: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide vs. its Non-Sulfonated Analog for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical and pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical and pharmacokinetic properties is a cornerstone of successful drug design. The 2-thia-5-azabicyclo[2.2.1]heptane framework, a rigid bicyclic system, presents an intriguing scaffold for the development of novel therapeutics. A key decision in the derivatization of this scaffold is the oxidation state of the sulfur atom. This guide provides an in-depth, objective comparison between 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its non-sulfonated analog, 2-thia-5-azabicyclo[2.2.1]heptane, offering insights supported by established chemical principles and experimental methodologies.

Introduction: The Sulfone Moiety as a Bioisosteric Tool

The introduction of a sulfone group (SO₂) can be considered a bioisosteric replacement for a sulfide (S). Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. This substitution can profoundly impact a molecule's properties, including its polarity, hydrogen bonding capacity, metabolic stability, and solubility, all of which are critical determinants of a drug candidate's success.[1][2] The sulfone group is a strong hydrogen bond acceptor and is more polar than a sulfide, which can lead to improved aqueous solubility and altered interactions with biological targets.[3]

This guide will explore the theoretical and practical implications of this transformation within the 2-thia-5-azabicyclo[2.2.1]heptane scaffold.

Structural and Physicochemical Properties: A Tale of Two Oxidation States

The rigid bicyclic structure of the 2-thia-5-azabicyclo[2.2.1]heptane system provides a fixed orientation for substituents, making it an attractive scaffold for probing structure-activity relationships (SAR). The oxidation of the sulfur atom to a sulfone introduces significant changes to the electronic and steric properties of the molecule.

Diagram: Structural Comparison

cluster_0 2-Thia-5-azabicyclo[2.2.1]heptane cluster_1 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide a a b b a->b Oxidation

Caption: Structural comparison of the sulfide and sulfone analogs.

Property2-Thia-5-azabicyclo[2.2.1]heptane2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxideRationale for Difference
Molecular Weight 115.20 g/mol 147.19 g/mol Addition of two oxygen atoms.
Predicted logP 0.46~0.8 (estimated for N-Boc protected)The sulfone group, while polar, can sometimes increase lipophilicity in certain contexts due to complex solvation effects. Direct experimental comparison of the parent compounds is needed for a definitive conclusion.
pKa (of the amine) Expected to be a typical secondary amine pKa (~10-11)Expected to be lower than the sulfideThe strong electron-withdrawing effect of the sulfone group will decrease the basicity of the neighboring nitrogen atom.[3]
Water Solubility ModerateExpected to be higherThe polar sulfone group generally enhances aqueous solubility.[3]
Hydrogen Bonding Amine N-H as donorAmine N-H as donor; Sulfone oxygens as strong acceptorsThe two oxygen atoms of the sulfone group provide additional sites for hydrogen bonding, which can be crucial for target engagement and solubility.

Synthesis and Experimental Protocols

A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold in a drug discovery program.

Synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane

A detailed, publicly available, step-by-step synthesis of the parent 2-thia-5-azabicyclo[2.2.1]heptane is not readily found in the literature. However, a plausible approach would involve a Diels-Alder reaction of a suitable diene and a dienophile containing the sulfur and nitrogen atoms, followed by reduction or other functional group manipulations. Researchers may need to develop a custom synthetic route based on analogous bicyclic systems.

Oxidation to 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

The oxidation of the sulfide to the sulfone is a well-established transformation. A common and effective method utilizes meta-chloroperoxybenzoic acid (m-CPBA).

Diagram: Synthetic Workflow

cluster_0 Synthesis Sulfide 2-Thia-5-azabicyclo[2.2.1]heptane Sulfone 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Sulfide->Sulfone m-CPBA, DCM

Caption: Oxidation of the sulfide to the sulfone.

Experimental Protocol: Oxidation of 2-Thia-5-azabicyclo[2.2.1]heptane

This protocol is adapted from established procedures for the oxidation of bicyclic sulfides.[4][5][6]

  • Dissolution: Dissolve 2-thia-5-azabicyclo[2.2.1]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • m-CPBA Addition: In a separate flask, prepare a solution of m-CPBA (2.2-2.5 eq) in DCM. Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Work-up: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Comparative Performance in a Drug Discovery Context

The choice between the sulfide and sulfone analogs will depend on the specific goals of the drug discovery program.

Diagram: Decision-Making Framework

start Scaffold Selection solubility Improve Aqueous Solubility? start->solubility h_bond Introduce H-Bond Acceptors? solubility->h_bond Yes sulfide Utilize Sulfide Analog solubility->sulfide No metabolism Modulate Metabolic Stability? h_bond->metabolism Yes h_bond->sulfide No sulfone Utilize Sulfone Analog metabolism->sulfone Yes metabolism->sulfide No

Caption: A simplified decision-making flowchart for scaffold selection.

Advantages of the Sulfonated Analog (2,2-dioxide):
  • Enhanced Solubility: The polar sulfone group is likely to increase aqueous solubility, which can be beneficial for oral bioavailability and formulation.[3]

  • Increased Hydrogen Bonding Potential: The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, providing additional opportunities for high-affinity interactions with the target protein.

  • Metabolic Stability: The sulfone group is generally more resistant to metabolic oxidation compared to a sulfide, which can be a site of metabolism. This can lead to an improved pharmacokinetic profile.

  • Modulation of Basicity: The electron-withdrawing nature of the sulfone will reduce the basicity of the amine.[3] This can be advantageous in reducing off-target effects related to interactions with aminergic GPCRs or ion channels, and can also influence cell permeability.

Advantages of the Non-Sulfonated Analog (Sulfide):
  • Lower Polarity: In cases where a more lipophilic compound is desired to cross the blood-brain barrier or other biological membranes, the sulfide analog may be preferred.

  • Simpler Synthesis: The synthesis of the sulfide is likely to be shorter and less complex as it avoids the oxidation step.

  • Different SAR Profile: The different electronic and steric properties of the sulfide will lead to a distinct structure-activity relationship, potentially offering a different selectivity profile against related targets.

Experimental Determination of Key Physicochemical Parameters

To make an informed decision, it is crucial to experimentally determine the key physicochemical properties of both analogs.

Protocol for pKa Determination by Potentiometric Titration

This method is a reliable way to determine the acid dissociation constant of the amine in both molecules.[1][2][7]

  • Sample Preparation: Prepare a solution of the compound (sulfide or sulfone analog) of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol for logP Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP), a measure of lipophilicity.[8][9][10][]

  • Phase Preparation: Prepare a mixture of n-octanol and water and pre-saturate each phase with the other.

  • Sample Addition: Add a known amount of the compound to the biphasic system.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Separate the n-octanol and water phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

The choice between 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its non-sulfonated analog is a strategic decision that should be guided by the specific objectives of the drug discovery project. The sulfonated analog offers potential advantages in terms of aqueous solubility, metabolic stability, and hydrogen bonding capacity. In contrast, the non-sulfonated sulfide provides a less polar scaffold that may be advantageous for CNS penetration and offers a different SAR profile.

Due to the lack of direct comparative experimental data in the public domain for this specific pair of compounds, it is imperative for researchers to synthesize both analogs and perform head-to-head comparisons of their physicochemical properties, biological activity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for obtaining this critical data, enabling a data-driven approach to lead optimization. The insights gained from such studies will not only advance specific drug discovery programs but also contribute to a broader understanding of the role of sulfur oxidation states in modulating the properties of bicyclic scaffolds.

References

  • Bolton, J. L., & Peng, A. (2018). Bioisosteres in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery (eds J. C. Jaen and D. J. Triggle).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Klančar, U., & Vračko, M. (2014). pKa prediction of small molecules. Current Topics in Medicinal Chemistry, 14(17), 1996-2015. [Link]

  • Donovan, S. F., & Pescatore, M. C. (2002). A high-throughput shake-flask log D7.4 method. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 505-513.
  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. MedChemComm, 10(5), 676-687. [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). The emergence of sulfoximines in medicinal chemistry. ACS Medicinal Chemistry Letters, 3(5), 389-393. [Link]

  • Johnson, C. R., Keiser, J. E., & Sharp, J. C. (1969). Synthesis of 2-Thiabicyclo[2.2.1]heptane Derivatives. The Journal of Organic Chemistry, 34(4), 860-864. [Link]

  • (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry.
  • m-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (2015). Cyclic sulfoxides and sulfones in drug design. Future Medicinal Chemistry, 7(14), 1839-1855.

Sources

Comparative

Benchmarking "2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" against known inhibitors

The following technical guide benchmarks the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold, a specialized bicyclic sultam pharmacophore. This analysis positions it not as a standalone drug, but as a critical str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold, a specialized bicyclic sultam pharmacophore. This analysis positions it not as a standalone drug, but as a critical structural motif used to enhance the potency and physicochemical properties of inhibitors targeting KRAS G12C and HIV-1 Maturation .

Executive Summary

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a conformationally constrained, bridged bicyclic amine. Unlike flexible linkers (e.g., piperazine) or spirocyclic scaffolds (e.g., 2,6-diazaspiro[3.3]heptane), this molecule offers a unique combination of rigid geometry and polarity (via the cyclic sulfonamide/sultam).

In high-value drug discovery, specifically for KRAS G12C and HIV Maturation inhibitors, this scaffold is deployed to:

  • Lock Bioactive Conformations: Reducing the entropic penalty of binding (

    
    ).
    
  • Enhance Metabolic Stability: The sulfone group is resistant to oxidative metabolism compared to tertiary amines.

  • Optimize Solubility: The high polarity of the sultam core offsets the lipophilicity of large drug skeletons (e.g., triterpenoids).

This guide benchmarks inhibitors containing this core against industry "Gold Standards" (Sotorasib, Adagrasib, Bevirimat).

Structural & Physicochemical Benchmarking

Before assessing biological potency, the scaffold itself must be benchmarked against common alternatives used in medicinal chemistry.

Table 1: Scaffold Comparison Matrix
Feature2-Thia-5-azabicyclo[2.2.1] (The Product)Piperazine (Standard Linker)2,6-Diazaspiro[3.3]heptane (Spiro Alternative)
Geometry Bridged (Rigid) Chair/Boat (Flexible)Spiro (Semi-Rigid)
Vector Orientation Defined, non-linear vectorsLinear (1,4-substitution)Linear (2,6-substitution)
Polarity (TPSA) High (~45 Ų due to SO₂)Low (~24 Ų for NH)Low (~24 Ų)
Metabolic Liability Low (Sulfone is stable)Moderate (N-oxidation)Low
Synthetic Complexity High (Multi-step cyclization)Low (Commodity)Moderate
Primary Use Case Entropy reduction in tight pockets General linkerSolubility enhancement

Application 1: KRAS G12C Inhibitors

The primary application of this scaffold is in the "Switch II" pocket of KRAS G12C, where it serves as a rigid linker connecting the covalent warhead (acrylamide) to the effector-binding elements.

Benchmark Targets
  • Standard A (Sotorasib/AMG 510): Uses a piperazine/piperidine-based scaffold.

  • Standard B (Adagrasib/MRTX849): Uses a tetrahydropyridopyrimidine core with constrained amines.

Comparative Performance Hypotheses

Inhibitors utilizing the 2-Thia-5-azabicyclo[2.2.1] core are designed to outperform standards in GTP-state binding .[1] While Sotorasib preferentially binds the GDP-state (inactive), the rigid sultam allows for vectors that can access the GTP-bound (active) state, potentially overcoming resistance mechanisms.

Experimental Protocol: KRAS G12C Nucleotide Exchange Assay

Objective: Measure the ability of the inhibitor to lock KRAS in an inactive state or prevent nucleotide exchange.

  • Reagents: Recombinant KRAS G12C (1-169), BODIPY-GDP, GTP, EDTA.

  • Workflow:

    • Loading: Incubate KRAS G12C with BODIPY-GDP in exchange buffer (20 mM HEPES, 1 mM DTT, 1 mM EDTA) for 90 min.

    • Quenching: Add MgCl₂ (10 mM final) to lock the nucleotide.

    • Inhibitor Treatment: Incubate KRAS-BODIPY-GDP with the test compound (containing the sultam scaffold) vs. Sotorasib (control) for 30-60 min.

    • Exchange Trigger: Add excess unlabeled GTP (1 mM).

    • Measurement: Monitor fluorescence decay (Ex 485 nm / Em 520 nm) over 60 min.

  • Data Analysis:

    • Calculate

      
       (rate of exchange).
      
    • Success Metric: A slower decay rate compared to Sotorasib indicates superior "locking" of the protein conformation.

Application 2: HIV-1 Maturation Inhibitors

In this context, the scaffold is attached to the C-17 position of betulinic acid derivatives (Triterpenoids) to disrupt the Gag polyprotein processing.

Benchmark Targets
  • Standard A (Bevirimat): First-in-class, failed due to polymorphism resistance (SP1 polymorphisms).

  • Standard B (GSK3532795): Second-generation, improved potency.

Comparative Performance

The 2-Thia-5-azabicyclo[2.2.1] moiety improves the Potency/Solubility balance . Triterpenoids are extremely lipophilic (LogP > 6). Adding the polar sultam reduces LogP to a druggable range (3–5) while maintaining the rigid projection required to bind the CA-SP1 junction.

Experimental Protocol: HIV-1 Gag Processing Assay

Objective: Quantify the inhibition of the cleavage of capsid precursor p25 to p24.

  • System: HEK293T cells transfected with HIV-1 molecular clone (e.g., NL4-3).

  • Treatment: Treat cells with serial dilutions of the sultam-derivative vs. Bevirimat (0.1 nM – 10 µM).

  • Lysis & Western Blot:

    • Lyse cells and virions after 48h.

    • Run SDS-PAGE and blot for HIV-1 p24 (Capsid).

  • Quantification:

    • Measure band intensities of p25 (precursor) and p24 (mature).

    • Calculate % Maturation =

      
      .
      
  • Success Metric: An IC50 < 10 nM for p25 accumulation indicates high-potency maturation inhibition.

Mechanism & Logic Visualization

The following diagram illustrates the logic of using the bridged sultam scaffold in a KRAS G12C inhibitor design cycle.

KRAS_Inhibitor_Logic Scaffold 2-Thia-5-azabicyclo[2.2.1] (Bridged Sultam) Target KRAS G12C (Switch II Pocket) Scaffold->Target Rigid Vector (Low Entropy Loss) Mechanism Covalent Locking (Cys12) Target->Mechanism Positions Warhead Outcome Inhibition of Signaling (RAF/MEK) Mechanism->Outcome Blocks GTP Hydrolysis Piperazine Piperazine Linker (Flexible) Piperazine->Target Higher Entropy Cost

Figure 1: Mechanistic rationale for selecting the bridged sultam scaffold over flexible linkers in KRAS G12C drug design.

References

  • KRAS G12C Inhibitor Design: International Patent WO2023081840A1. "KRAS G12C Inhibitors." (2023).[2] Link

  • HIV Maturation Inhibitors: International Patent WO2015157483A1. "Triterpenoids with HIV Maturation Inhibitory Activity."[3][4] (2015). Link

  • Scaffold Synthesis & Properties: MolCore Chemical Data. "(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride." Link

  • General KRAS Protocols: Canonici, A., et al. "KRAS G12C inhibitors: a new era in the treatment of non-small cell lung cancer." Journal of Thoracic Disease (2020). Link

Sources

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